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Core Science & Biosynthesis
Protocols & Analytical Methods
Topic: Scalable Manufacturing Processes for 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine
Topic: Scalable Manufacturing Processes for 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine
An Application Note and Protocol for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the scalable synthesis of the chiral amine 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine, a key building block for pharmaceutical development. The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, and the introduction of a chiral amine function is critical for targeted biological activity. We present a robust and scalable manufacturing route commencing from the synthesis of the key intermediate, 2-acetylfuro[3,2-c]pyridine, followed by a highly diastereoselective synthesis of the target amine using a chiral auxiliary. The protocol is designed for industrial applicability, focusing on process control, safety, and efficiency. An alternative biocatalytic approach is also discussed as a green chemistry option.
Introduction: Significance and Synthetic Challenge
The fusion of furan and pyridine rings creates the furopyridine system, a class of heterocyclic compounds with significant chemical and biological interest.[1] Specifically, the furo[3,2-c]pyridine core is a structural component in various bioactive molecules.[2][3] The incorporation of chiral amine moieties is a cornerstone of modern drug design, as stereochemistry dictates molecular recognition and pharmacological effect.[4][5] Approximately 40-45% of small-molecule pharmaceuticals feature a chiral amine fragment, underscoring the demand for efficient and enantioselective synthetic methods.[4]
The target molecule, 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine, presents two primary synthetic challenges for scalable manufacturing:
-
Construction of the Furo[3,2-c]pyridine Core: This requires a regioselective and high-yielding annulation strategy that avoids harsh conditions which could degrade the furan ring.[1]
-
Asymmetric Synthesis of the Primary Amine: The installation of the chiral aminomethyl group must be highly enantioselective, reproducible, and cost-effective on a large scale.
This guide details a process-oriented approach to overcome these challenges, providing researchers and drug development professionals with a practical blueprint for production.
Retrosynthetic Analysis and Strategy Selection
A logical retrosynthetic analysis of the target molecule identifies the key precursor, 2-acetylfuro[3,2-c]pyridine. The chiral amine can be installed from this ketone via asymmetric reductive amination. The furo[3,2-c]pyridine core itself can be constructed from a suitably functionalized pyridine derivative.
For the crucial asymmetric amination step, several scalable strategies exist:
-
Asymmetric Hydrogenation: Direct hydrogenation of an imine using a transition metal complex with a chiral ligand. This method is atom-economical but can require expensive and sensitive catalysts.[4]
-
Biocatalysis: Use of enzymes like transaminases or amine dehydrogenases to convert the ketone directly to the chiral amine with high enantioselectivity under mild, aqueous conditions.[6][7][8]
-
Chiral Auxiliary Approach: Condensation of the ketone with a chiral auxiliary (e.g., tert-butanesulfinamide) to form a diastereomeric intermediate, followed by stereoselective reduction and removal of the auxiliary.[5]
We have selected the chiral auxiliary method for the primary protocol due to its exceptional reliability, broad substrate scope, high diastereoselectivity, and proven scalability in industrial settings.[5] The auxiliary is commercially available in both enantiomeric forms and can be recycled.
Synthesis of Key Intermediate: 2-Acetylfuro[3,2-c]pyridine
The construction of the furo[3,2-c]pyridine core is the first critical phase. While multiple routes exist for furopyridine synthesis, a robust approach involves the cyclization of a functionalized pyridine. The following protocol is based on established palladium-catalyzed coupling and cyclization methodologies, adapted from similar heterocyclic syntheses.[9]
Protocol 1: Synthesis of 2-Acetylfuro[3,2-c]pyridine
This is a two-step process starting from commercially available 3-bromo-4-chloropyridine.
Step A: Sonogashira Coupling
-
To a nitrogen-purged reactor, add 3-bromo-4-chloropyridine (1.0 eq), ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Add degassed triethylamine (3.0 eq) and THF (10 vol) as the solvent.
-
Heat the mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by HPLC or TLC until the starting material is consumed.
-
Cool the reaction mixture, filter through a pad of celite, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-chloro-3-((trimethylsilyl)ethynyl)pyridine.
Step B: Acetylation and Cyclization
-
Dissolve the product from Step A (1.0 eq) in a suitable solvent such as DMF (10 vol).
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and heat the mixture to 80 °C.
-
Slowly add a solution of propargyl alcohol (1.5 eq) in DMF. The TMS group is cleaved in situ and the resulting terminal alkyne reacts.
-
After 2-4 hours, cool the reaction. This step forms an ether linkage.
-
To the same pot, add a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 eq) and heat to 100-110 °C to effect the intramolecular cyclization. This reaction should be monitored for the formation of the furo[3,2-c]pyridine ring.
-
Upon completion, cool the mixture, quench with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
The crude product is then acetylated using a standard Friedel-Crafts acylation. Dissolve the crude furo[3,2-c]pyridine in a solvent like dichloromethane.
-
Add acetyl chloride (1.5 eq) and a Lewis acid catalyst (e.g., AlCl₃, 1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with ice-water and extract the product.
-
Purify the final product, 2-acetylfuro[3,2-c]pyridine, by crystallization or column chromatography.
Recommended Scalable Protocol: Asymmetric Synthesis via Chiral Sulfinamide Auxiliary
This protocol details the conversion of the key ketone intermediate into the target chiral amine using the well-established Ellman tert-butanesulfinamide chemistry.[5][10]
Protocol 2: Step-by-Step Synthesis
Step 1: Condensation to form N-tert-Butanesulfinyl Imine
-
Charge a dry, inerted reactor with 2-acetylfuro[3,2-c]pyridine (1.0 eq) and (R)-(+)-2-methylpropane-2-sulfinamide (1.05 eq).
-
Add an anhydrous solvent such as THF or toluene (10 vol).
-
Add a Lewis acid catalyst, such as titanium(IV) ethoxide (Ti(OEt)₄, 1.5-2.0 eq), dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction by HPLC for the disappearance of the ketone.
-
Once complete, cool the mixture and quench by carefully adding a saturated aqueous solution of NaHCO₃.
-
Filter the resulting slurry through celite to remove titanium salts and wash the filter cake with the reaction solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude sulfinyl imine is often used directly in the next step without further purification.
Step 2: Diastereoselective Reduction
-
Dissolve the crude N-sulfinyl imine from the previous step in an anhydrous solvent (e.g., THF, 10 vol) and cool the solution to between -40 °C and -78 °C under a nitrogen atmosphere.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄, 2.0 eq), portion-wise, maintaining the low temperature. The chelation of the sulfinyl group directs the hydride attack, leading to high diastereoselectivity.
-
Stir the reaction at this temperature for 3-6 hours, monitoring by TLC or HPLC.
-
Upon completion, slowly warm the reaction to 0 °C and carefully quench by adding methanol, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate to yield the crude sulfinamide adduct.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude sulfinamide adduct in a suitable alcohol, such as methanol (5-10 vol).
-
Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane or methanolic HCl, 3.0-4.0 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-4 hours until the cleavage is complete (monitored by HPLC).
-
The product, 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine hydrochloride, will often precipitate from the solution.
Step 4: Isolation and Purification
-
If the product has precipitated, collect the solid by filtration. Wash the solid with a cold non-polar solvent like diethyl ether or MTBE to remove the cleaved sulfinamide by-product.
-
If the product remains in solution, concentrate the mixture in vacuo. Triturate the resulting residue with diethyl ether to induce precipitation.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether or ethanol/ethyl acetate).
-
Dry the purified solid under vacuum. The enantiomeric excess (e.e.) should be determined by chiral HPLC analysis.
| Parameter | Step 1: Imine Formation | Step 2: Reduction | Step 3: Cleavage |
| Key Reagents | Ti(OEt)₄, (R)-t-BuS(O)NH₂ | NaBH₄ | HCl in MeOH |
| Solvent | Anhydrous THF or Toluene | Anhydrous THF | Methanol |
| Temperature | 60-70 °C | -40 °C to -78 °C | 0 °C to RT |
| Typical Time | 12-24 h | 3-6 h | 1-4 h |
| Critical Control | Strict anhydrous conditions | Low temperature for selectivity | Stoichiometry of acid |
| Typical Yield | >90% (crude) | >95% (crude) | >85% (isolated) |
| Typical Purity | >98% d.r. | >99% e.e. | >99% chemical purity |
Alternative "Green" Strategy: Biocatalytic Transamination
For organizations prioritizing sustainable manufacturing, biocatalysis offers a powerful alternative. Transaminase (TA) enzymes can catalyze the direct conversion of a prochiral ketone to a chiral amine with near-perfect enantioselectivity.[7][11]
Protocol Outline:
-
Enzyme Screening: Screen a panel of commercially available (R)- and (S)-selective transaminases to identify an enzyme with high activity and selectivity for 2-acetylfuro[3,2-c]pyridine.
-
Reaction Setup: In an aqueous buffer (e.g., phosphate buffer, pH 7.5-8.5), combine the ketone substrate, the chosen transaminase, pyridoxal 5'-phosphate (PLP) cofactor, and a sacrificial amine donor (e.g., isopropylamine).
-
Reaction Execution: Stir the mixture at a controlled temperature (typically 30-45 °C). The reaction equilibrium is driven forward by the removal of the acetone byproduct, either through evaporation or by using a coupled enzyme system.
-
Work-up and Isolation: Once the reaction is complete, denature the enzyme (e.g., by pH shift or solvent addition). Extract the product amine into an organic solvent after basifying the aqueous layer. The product can then be isolated as a salt.
Advantages: Extremely high enantioselectivity (>99.5% e.e.), mild reaction conditions, reduced solvent waste. Challenges: Enzyme cost, stability, and the need for specialized process development. However, techniques like enzyme immobilization can significantly improve process economics.[6]
Safety, Health, and Environmental (SHE) Considerations
-
Reagent Handling: Titanium(IV) ethoxide is highly moisture-sensitive and flammable. Sodium borohydride reacts with water to produce flammable hydrogen gas. Strong acids are corrosive. All reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Reaction Control: The reduction step with NaBH₄ is exothermic and requires careful temperature control to ensure safety and selectivity. The quenching of reactive reagents must be performed slowly and with adequate cooling.
-
Waste Disposal: Organic solvents and residual reagents must be disposed of in accordance with local environmental regulations. Aqueous waste streams should be neutralized before disposal.
Conclusion
This application note provides a detailed, scalable, and robust protocol for the synthesis of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine hydrochloride. The recommended pathway, utilizing a chiral tert-butanesulfinamide auxiliary, is a field-proven method that delivers high yields and excellent enantioselectivity, making it suitable for large-scale pharmaceutical manufacturing. Furthermore, the inclusion of a biocatalytic alternative offers a forward-looking perspective on green and sustainable production for this valuable chiral building block.
References
- Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines. National Institutes of Health (NIH).
- Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines. Journal of the American Chemical Society.
- Catalytic Asymmetric Staudinger-aza-Wittig Reaction for the Synthesis of Heterocyclic Amines. PubMed.
- Custom Amine Synthesis Services. BOC Sciences.
- (PDF) Catalytic Asymmetric Staudinger-aza-Wittig Reaction for the Synthesis of Heterocyclic Amines. ResearchGate.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health (NIH).
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health (NIH).
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
- Gram-scale synthesis of chiral amine 6 ac and its application to... ResearchGate.
- Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University.
- Electrochemical synthesis of chiral amines and amino acid derivatives. American Chemical Society.
- New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development, ACS Publications.
- Chiral Amine Synthesis - Strategies, Examples, and Limitations. Request PDF on ResearchGate.
- Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. Organic Process Research & Development, ACS Publications.
- Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.
- Furo[3,2-c]pyridine | C7H5NO | CID 12234604. PubChem, National Institutes of Health.
- FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 3. Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrochemical synthesis of chiral amines and amino acid derivatives - American Chemical Society [acs.digitellinc.com]
- 11. pubs.acs.org [pubs.acs.org]
Amide coupling reactions using 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine
Amide coupling reactions using 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine
Application Note: Optimizing Amide Bond Formation with Furo[3,2-c]pyridine Scaffolds
Executive Summary & Chemical Context
The building block 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). It serves as a bioisostere for indole- or quinoline-based systems, offering improved aqueous solubility due to the pyridine nitrogen while maintaining a planar, aromatic footprint.
However, incorporating this moiety into amide libraries presents specific synthetic challenges often overlooked in standard protocols:
-
The "Dual-Base" Risk: The molecule contains a highly nucleophilic primary amine (the reaction center) and a moderately basic pyridine nitrogen (
). The pyridine ring can sequester protons or coordinate with Lewis-acidic coupling additives, potentially stalling the reaction. -
Chiral Integrity: The ethyl-linkage possesses a chiral center. Standard activation methods (e.g., harsh acid chlorides) risk racemization via ketene intermediates or oxazolone formation.
-
Amphoteric Workup Issues: Post-coupling, the product retains the basic pyridine nitrogen. Standard acidic washes (1M HCl) used to remove excess amine will likely extract your product into the aqueous waste, leading to catastrophic yield loss.
This guide provides three optimized protocols designed to navigate these specific chemoselectivity and isolation challenges.
Pre-Reaction Chemical Analysis
| Parameter | Value / Characteristic | Implication for Protocol |
| Primary Amine | ~9.0 - 9.5 (Estimate) | Requires non-nucleophilic base (DIPEA/TEA) to ensure free base form for coupling. |
| Pyridine Core | ~5.2 - 5.8 | Can form salts with HOBt/HOAt; requires excess base stoichiometry (≥ 3 equiv). |
| Furan Ring Stability | Acid-sensitive | Avoid strong Lewis acids or high temperatures (>80°C) which may open the furan ring. |
| Solubility | Moderate (Polar Organic) | Soluble in DMF, DMSO, DCM. Poor solubility in Hexanes/Ether. |
Decision Matrix: Selecting the Right Protocol
Do not use a "one-size-fits-all" approach. Select your method based on the carboxylic acid partner.
Figure 1: Strategic decision tree for selecting the optimal coupling reagent.
Detailed Experimental Protocols
Method A: The T3P Protocol (Recommended)
Best for: Chiral acids, scale-up, and ease of purification. Why: Propylphosphonic anhydride (T3P) exhibits low epimerization rates and water-soluble byproducts, solving the difficult workup associated with basic heterocycles.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine: 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine (1.1 equiv)
-
Base: DIPEA (3.0 - 4.0 equiv) Note: Excess base is critical to neutralize the T3P and the pyridine core.[1]
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Solvent: EtOAc (Preferred) or DMF (if solubility is poor).
Step-by-Step:
-
Dissolution: In a reaction vial, dissolve the Carboxylic Acid and Base (DIPEA) in EtOAc (0.1 M concentration). Stir for 5 minutes.
-
Amine Addition: Add the Furo-pyridine amine (1.1 equiv). The solution may remain clear or slightly cloudy.
-
Activation: Cool to 0°C (ice bath). Add T3P solution dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LCMS.[2][3]
-
Workup (CRITICAL):
-
Do NOT wash with 1N HCl.
-
Quench with water.[4]
-
Wash organic layer with Sat. NaHCO₃ (x2) to remove excess acid and T3P byproducts.
-
Wash with Brine (x1).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (DCM:MeOH gradient).
Method B: The HATU High-Power Protocol
Best for: Unreactive/Hindered acids or library synthesis. Why: HATU generates a highly reactive At-ester. It is faster than T3P but requires careful removal of urea byproducts.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
HATU (1.1 - 1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous).
Step-by-Step:
-
Pre-activation: Dissolve Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 15 mins at RT. Solution should turn yellow/orange.
-
Coupling: Add the Furo-pyridine amine followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 1–4 hours.
-
Workup Strategy:
-
Dilute with EtOAc (large volume).
-
Wash with Sat. NH₄Cl (mildly acidic, pH ~5-6, usually safe for pyridine products) or water (x3) to remove DMF.
-
Note: If the product is very polar, skip aqueous workup. Evaporate DMF (Genevac/V-10) and load directly onto a C18 Reverse Phase column.
-
Troubleshooting & Optimization
Issue: Product Loss During Extraction
-
Cause: The pyridine nitrogen becomes protonated in acidic washes (HCl/Citric Acid), rendering the amide water-soluble.
-
Solution: Use SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges.
-
Load reaction mixture (in MeOH/DCM) onto SCX-2 cartridge.
-
Wash with MeOH (elutes non-basic impurities, protecting groups, and coupling reagents).
-
Elute Product with 2M NH₃ in MeOH . The ammonia releases the pyridine from the resin.
-
Issue: Low Conversion / Starting Material Stalled
-
Cause: Pyridine nitrogen coordinating to the active ester or "poisoning" the reaction.
-
Solution: Switch to Method C (Acid Chloride) or add DMAP (0.1 equiv) as a nucleophilic catalyst (only if using EDC/DCC, not recommended with HATU).
Issue: Racemization of the Ethyl Linker
-
Cause: Over-activation leading to oxazolone formation.
-
Solution: Switch to Method A (T3P) and keep temperature < 0°C during addition. Ensure DIPEA is fresh (free of amine oxides).
Mechanism of Interference (Visualized)
The following diagram illustrates why standard protocols fail without excess base: the competition between the target primary amine and the scaffold's pyridine ring.
Figure 2: Competitive pathways. The pyridine nitrogen can reversibly react with activated species, slowing the main reaction unless buffered by auxiliary base.
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005).[5][6][7] Amide bond formation and peptide coupling.[1][6][8][9] Tetrahedron, 61(46), 10827–10852.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][10] Organic Process Research & Development, 20(2), 140–177.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Shiro, T., et al. (2015). Synthesis and biological evaluation of furo[3,2-c]pyridine derivatives. Bioorganic & Medicinal Chemistry, 23(15). (General reference for scaffold stability).
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. reddit.com [reddit.com]
- 3. growingscience.com [growingscience.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. mch.estranky.sk [mch.estranky.sk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functionalization Strategies for the Furo[3,2-c]pyridine Scaffold
Application Note: Functionalization Strategies for the Furo[3,2-c]pyridine Scaffold
Topic: Functionalization strategies for the furo[3,2-c]pyridine ring system Content Type: Detailed Application Notes and Protocols
Executive Summary
The furo[3,2-c]pyridine system is a privileged bicyclic heteroaromatic scaffold, serving as a bioisostere for furoquinolines, thienopyridines, and benzofurans. Its utility in kinase inhibition (e.g., PI3K, JAK/STAT pathways) and CNS-targeted therapeutics is well-documented. However, the scaffold presents a dichotomy in reactivity: the electron-rich furan ring contrasts sharply with the electron-deficient pyridine ring. This guide delineates high-fidelity protocols for the regioselective functionalization of this system, prioritizing C–H activation, metallation, and N-oxide mediated transformations.
Structural Analysis & Reactivity Profile
To design effective synthetic routes, one must first map the electronic landscape of the furo[3,2-c]pyridine core. The fusion of the
Numbering and Electronic Map
For the purpose of this guide, we utilize the standard IUPAC fusion numbering where the furan oxygen is position 1 and the pyridine nitrogen is position 5.
-
Position 2 (Furan
): The most acidic proton ( ). Highly susceptible to deprotonation-lithiation. -
Position 3 (Furan
): Electron-rich but less acidic. Accessible via electrophilic aromatic substitution ( ) if C2 is blocked, or via halogen-dance rearrangement. -
Position 4 (Pyridine
to N): Highly activated for nucleophilic attack (via or Reissert-type reactions) after N-activation. Analogous to the C1 position in isoquinoline. -
Position 6 (Pyridine
to N): Secondary site for nucleophilic attack; competing site in Minisci reactions. -
Position 7 (Pyridine
): The "meta" position relative to nitrogen. Least reactive to nucleophiles; typically accessed via pre-functionalized building blocks or directed ortho-metallation (DoM) if a directing group is present at C6.
Figure 1: Reactivity map of the furo[3,2-c]pyridine scaffold highlighting primary functionalization vectors.
Strategy I: Furan Ring Functionalization (C2/C3)
C2-Selective Lithiation
The C2 proton is significantly more acidic than the pyridine ring protons due to the inductive effect of the oxygen atom and the
Mechanistic Insight: The pyridine nitrogen can coordinate lithium, potentially directing metallation to C4 or C6 (ortho-lithiation). However, at low temperatures (-78 °C) in THF, the acidity of the furan C2 proton dominates, and kinetic deprotonation occurs exclusively at C2.
Protocol 1: Regioselective C2-Lithiation and Trapping
-
Reagents: n-Butyllithium (n-BuLi, 1.6 M in hexanes), anhydrous THF, Electrophile (e.g., DMF,
, alkyl halide). -
Equipment: Flame-dried Schlenk flask, inert atmosphere (
or Ar).
Step-by-Step Procedure:
-
Dissolution: Charge a flame-dried flask with furo[3,2-c]pyridine (1.0 equiv) and anhydrous THF (0.2 M concentration) under inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Deprotonation: Add n-BuLi (1.1 equiv) dropwise via syringe over 10 minutes.
-
Note: A color change (often to yellow or orange) indicates the formation of the lithiated species.
-
-
Incubation: Stir at -78 °C for 45–60 minutes.
-
Validation: Do not exceed -40 °C; higher temperatures may induce ring opening or "halogen dance" if halogens are present.
-
-
Quenching: Add the electrophile (1.2–1.5 equiv) dissolved in minimal THF.
-
For DMF: Add neat.
-
For Iodine: Dissolve in THF first.
-
-
Warming: Allow the mixture to warm to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous
. Extract with EtOAc, dry over , and concentrate.
Data Summary: Typical Electrophile Efficiency
| Electrophile | Product Functional Group | Typical Yield | Notes |
| DMF | C2-Formyl (-CHO) | 85-92% | Precursor for reductive amination |
| C2-Iodo (-I) | 78-85% | Gateway for Suzuki/Sonogashira | |
| C2-Carboxylic Acid | 80-88% | Add as crushed dry ice | |
| C2-Thiomethyl (-SMe) | 75-80% | - |
Strategy II: Pyridine Ring Functionalization (C4)
Direct electrophilic substitution on the pyridine ring is difficult due to its electron-deficient nature.[1] Nucleophilic activation via N-oxidation is the most reliable strategy to access the C4 position (and to a lesser extent, C6).
The N-Oxide Rearrangement Route
Oxidation of N5 to the N-oxide renders the
Protocol 2: C4-Chlorination via N-Oxide
-
Reagents: m-CPBA (meta-chloroperoxybenzoic acid), DCM,
, (optional).
Step-by-Step Procedure:
-
N-Oxidation:
-
Dissolve furo[3,2-c]pyridine (1.0 equiv) in DCM (0.1 M).
-
Add m-CPBA (1.2 equiv) portion-wise at 0 °C.
-
Stir at RT for 3–6 hours. Monitor by TLC (N-oxides are much more polar/lower
). -
Workup: Wash with saturated
to remove m-chlorobenzoic acid. Dry and concentrate to yield the N-oxide solid.
-
-
Chlorination:
-
Suspend the dried N-oxide (1.0 equiv) in
(5–10 equiv). acts as both reagent and solvent. -
Safety:
is corrosive and reacts violently with water. -
Heat to reflux (105 °C) for 2–4 hours.
-
Mechanism:[2][3][4][5] The oxygen attacks P, forming a good leaving group. Chloride attacks C4, restoring aromaticity upon elimination of the phosphate species.
-
-
Isolation:
-
Cool to RT. Remove excess
under reduced pressure (rotary evaporator with a base trap). -
Pour the residue slowly onto ice/water with vigorous stirring (Exothermic!).
-
Neutralize with
or to pH 7–8. -
Extract with DCM.
-
Strategy III: Late-Stage C-H Functionalization (Minisci)
For introducing alkyl groups (methyl, ethyl, cyclopropyl) onto the pyridine ring without pre-functionalization, the Minisci reaction is superior. This radical substitution typically targets the electron-deficient positions
Regioselectivity Note: In furo[3,2-c]pyridine, C4 is sterically more encumbered by the furan ring fusion than C6. Consequently, Minisci reactions often favor C6-alkylation , providing a complementary regioselectivity to the N-oxide/chloride route (which favors C4).
Protocol 3: Silver-Catalyzed Minisci Alkylation
-
Reagents: Carboxylic acid (R-COOH, alkyl source),
(catalyst), (oxidant), TFA (solvent/acid).
Step-by-Step Procedure:
-
Preparation: Dissolve furo[3,2-c]pyridine (1.0 equiv) and the alkyl carboxylic acid (2.0 equiv) in a mixture of water and TFA (1:1 ratio).
-
Catalyst Addition: Add
(0.2 equiv). -
Initiation: Heat the mixture to 70 °C.
-
Oxidant Addition: Add a solution of
(2.5 equiv) in water dropwise over 30 minutes.-
Caution: Gas evolution (
) will occur.
-
-
Reaction: Stir at 70 °C for 1–2 hours.
-
Workup: Basify with
(keep cool) and extract with DCM.
Integrated Workflow & Decision Matrix
The following diagram illustrates the decision logic for selecting a functionalization strategy based on the desired position.
Figure 2: Strategic workflow for regioselective functionalization.
References
-
Shiotani, S. (1997). "Furopyridines: Synthesis and properties." Heterocycles, 45(5), 975-1011.
- Foundational review on the synthesis and general reactivity of furopyridines.
-
Gros, P., & Fort, Y. (2002). "Regioselective lithiation of pyridines and derivatives." European Journal of Organic Chemistry, 2002(20), 3375-3383.
- Establishes the principles of C2-lithi
-
Duncton, M. A. (2011). "Minisci reactions: Versatile C–H functionalization for medicinal chemists."[7] MedChemComm, 2(12), 1135-1161.
- Comprehensive guide to radical alkylation, applicable to the C6 functionaliz
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. "Pyridine N-oxide Rearrangement."
- Mechanistic details on the conversion of N-oxides to chloro-deriv
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Minisci reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Microwave-assisted synthesis of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine analogs
Microwave-assisted synthesis of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine analogs
Application Note: Accelerated Lead Generation Microwave-Assisted Synthesis of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine Analogs
Strategic Significance & Introduction
The furo[3,2-c]pyridine scaffold represents a critical bioisostere for indole and benzofuran moieties in medicinal chemistry. Its ability to accept hydrogen bonds via the pyridine nitrogen while maintaining planarity makes it a privileged structure in kinase inhibitors (e.g., JAK2, PI3K) and GPCR ligands (e.g., 5-HT receptors).
However, traditional thermal synthesis of this core is often plagued by harsh conditions (temperatures >180°C), prolonged reaction times (24–48 hours), and poor regioselectivity.
This Application Note details a microwave-assisted (MW) protocol for the rapid synthesis of 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine analogs. By leveraging the high dielectric loss tangent (
Key Advantages of this Protocol:
-
Speed: Total reaction time reduced from 18 hours (thermal) to <30 minutes.
-
Safety: Automated pressure control mitigates the risks associated with superheating volatile alkynes.
-
Modularity: The protocol accommodates various chiral amines, allowing for rapid library generation.
Retrosynthetic Logic & Mechanism
To ensure high fidelity and yield, we utilize a tandem Sonogashira coupling / 5-endo-dig cyclization strategy.
The Mechanistic Pathway:
-
Oxidative Addition: The Pd(0) species inserts into the C-I bond of 4-iodopyridin-3-ol.
-
Transmetallation: The copper-acetylide (formed in situ from the terminal alkyne) transfers the organic ligand to Palladium.
-
Reductive Elimination: Formation of the C-C bond yields the internal alkyne intermediate.
-
Cyclization: The proximity of the hydroxyl group to the alkyne promotes an intramolecular nucleophilic attack (5-endo-dig), closing the furan ring.
Note on Regiochemistry: The use of 4-iodopyridin-3-ol directs the cyclization exclusively to the [3,2-c] fusion, avoiding the formation of [2,3-c] isomers common in other routes.
Figure 1: Retrosynthetic dissection of the target molecule showing the modular convergence of the pyridine core and the chiral amine side chain.
Experimental Protocols
Protocol A: One-Pot Microwave Assembly (Core Synthesis)
Objective: Synthesize the protected intermediate tert-butyl (1-(furo[3,2-c]pyridin-2-yl)ethyl)carbamate.
Reagents:
-
Substrate: 4-Iodopyridin-3-ol (1.0 equiv, 1.0 mmol)
-
Alkyne: tert-butyl (but-3-yn-2-yl)carbamate (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst: CuI (10 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: Anhydrous DMF (3 mL per mmol)
Equipment Setup:
-
Instrument: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Vessel: 10 mL pressure-rated glass vial with silicone/PTFE septum.
Step-by-Step Methodology:
-
Charge: Add 4-iodopyridin-3-ol, Pd(PPh₃)₂Cl₂, and CuI to the vial equipped with a stir bar.
-
Inert: Seal the vial and purge with Argon or Nitrogen for 2 minutes.
-
Solvate: Inject degassed DMF and Et₃N via syringe through the septum.
-
Activate: Inject the alkyne (tert-butyl (but-3-yn-2-yl)carbamate) last to prevent premature copper acetylide precipitation.
-
Irradiate (Method Parameters):
-
Workup: Cool to room temperature (compressed air cooling). Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM).
Self-Validating Checkpoint:
-
Observation: The reaction mixture should turn from yellow/orange to dark brown/black (formation of Pd-black is common post-reaction).
-
LCMS: Look for Mass [M+H]+ = 263.1 (Protected intermediate). Absence of starting iodide (M=221) confirms conversion.
Protocol B: Microwave-Assisted Deprotection
Objective: Removal of the Boc group to yield the free amine.
Reagents:
-
Substrate: Purified Boc-intermediate from Protocol A.
-
Reagent: 20% TFA in DCM (v/v) OR 4M HCl in Dioxane.
Methodology:
-
Dissolve substrate in the acid solution (2 mL) in a microwave vial.
-
Irradiate: 60°C for 3 minutes (Fixed Power Mode: 50W).
-
Workup: Concentrate under reduced pressure. Basify with sat. NaHCO₃ and extract with DCM/iPrOH (3:1) to obtain the free base, or isolate as the salt.
Data Analysis & Troubleshooting
Yield Comparison: Thermal vs. Microwave
| Entry | Method | Temp (°C) | Time | Yield (%) | Purity (HPLC) |
| 1 | Thermal (Oil Bath) | 90 | 18 hrs | 45% | 82% |
| 2 | Microwave (Protocol A) | 120 | 15 min | 88% | 96% |
| 3 | Microwave (High Temp) | 160 | 5 min | 62% | 75%* |
*Note: At 160°C, significant tarring (polymerization) of the alkyne was observed, reducing yield.
Troubleshooting Guide:
-
Incomplete Conversion: If starting iodide remains, increase the catalyst loading to 8 mol% or switch to Pd(dppf)Cl₂, which is more robust against thermal degradation.
-
Pressure Errors: If the MW reactor trips the pressure sensor, reduce the scale or ensure the vessel headspace is at least 50% of the total volume.
Workflow Visualization
The following diagram outlines the critical path for the synthesis and decision points based on in-process controls (IPC).
Figure 2: Operational workflow for the microwave-assisted synthesis of furo[3,2-c]pyridine amines.
References
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002).[3] "A new one-step synthesis of pyridines under microwave-assisted conditions."[3] Tetrahedron Letters, 43(46), 8331–8334.
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005).[2] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry, 2005(24), 5277–5288.
-
Bucciol, F., et al. (2023).[4] "Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts." ChemPlusChem, 88(3), e202300017.
-
Juristová, N., et al. (2007).[5] "Synthesis and reactions of [1]benzofuro[3,2-c]pyridine." Nova Biotechnologica, VII-I, 107.[5]
Sources
- 1. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 2. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 3. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 4. Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts [iris.unito.it]
- 5. researchgate.net [researchgate.net]
Technical Notes & Optimization
Technical Support Center: Optimization of Recrystallization Techniques for Furopyridine Amines
Technical Support Center: Optimization of Recrystallization Techniques for Furopyridine Amines
Welcome to the technical support center for the purification of furopyridine amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of recrystallizing this important class of heterocyclic compounds. Furopyridine amines, with their unique electronic properties and hydrogen bonding capabilities, present specific challenges that require a nuanced approach to achieve high purity and yield. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the practical issues encountered during experimental work.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the recrystallization of furopyridine amines, offering step-by-step solutions grounded in chemical principles.
Problem: My compound "oils out" instead of forming crystals.
Answer:
"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This typically occurs when a compound's melting point is lower than the temperature of the saturated solution, or when the level of supersaturation is too high, preventing molecules from orienting correctly into a crystal lattice.[1][3] Amines, due to their polarity and potential for extensive hydrogen bonding, can be particularly susceptible.
Root Causes & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution is too supersaturated, often from rapid cooling.
-
Solution A (Slow Cooling): Re-heat the mixture until the oil fully redissolves. Allow the flask to cool as slowly as possible. Insulating the flask (e.g., by placing it in a warm water bath or wrapping it in glass wool) can promote the slow, ordered crystal growth required to bypass the liquid phase.[4][5][6]
-
Solution B (Add More Solvent): If slow cooling fails, re-heat the solution to dissolve the oil and add a small amount of additional hot solvent (1-5% of the total volume).[7][8][9] This reduces the saturation point, potentially allowing crystallization to initiate at a temperature below the compound's melting point.
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your furopyridine amine.[8][10]
-
Solution: Select a solvent or a mixed-solvent system with a lower boiling point. This ensures the solution cools below the compound's melting point before it becomes saturated.
-
-
Presence of Impurities: Significant impurities can depress the melting point of your compound, leading to oiling out.
-
Solution: If the oil solidifies into an amorphous mass upon further cooling, it is often trapping impurities.[1] The best course of action is to re-dissolve the mass and attempt a slower recrystallization. If this fails, pre-purification by column chromatography may be necessary to remove the problematic impurities before a final recrystallization.[8]
-
Caption: Workflow for the purification of furopyridine amines via acid-base extraction.
References
-
What methods can be used to improve recrystallization yield? | CK-12 Foundation. CK-12 Foundation. [Link]
-
Tips for maximizing yield, purity and crystal size during recrystallization. (2015). ResearchGate. [Link]
-
Lab Procedure: Recrystallization - LabXchange. (2024). LabXchange. [Link]
-
Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. EBSCO. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients - SciSpace. SciSpace. [Link]
-
Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022). PraxiLabs. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo. [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023). Reddit. [Link]
-
4 Recrystallization Methods for Increased Yield - YouTube. (2018). YouTube. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025). ResearchGate. [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Oiling Out in Crystallization - Mettler Toledo. Mettler Toledo. [Link]
-
Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (2021). Journal of Chemical Engineering of Japan. [Link]
-
-
Crystallization. University of Missouri-St. Louis. [Link]
-
-
COMMON SOLVENTS FOR CRYSTALLIZATION. University of Colorado Boulder. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]
-
What is the multi-solvent recrystallization process? - Quora. (2024). Quora. [Link]
-
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Sciencemadness Discussion Board. (2018). Sciencemadness. [Link]
-
Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen - ACS Publications. (2016). ACS Publications. [Link]
-
Problems with Recrystallisations - University of York. University of York. [Link]
-
Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. (2022). Beilstein Journals. [Link]
-
Recrystallization and Crystallization. University of Connecticut. [Link]
-
Elaboration of Furopyridine Scaffolds | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. [Link]
-
FUROPYRIDINES. SYNTHESIS AND PROPERTIES - Semantic Scholar. (1997). Semantic Scholar. [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing). (2021). Royal Society of Chemistry. [Link]
-
What solvent should I use to recrystallize pyrazoline? - ResearchGate. (2017). ResearchGate. [Link]
-
(PDF) New pyridone, furopyridine and pyrazolo-pyridine derivatives bearing 5,6,7,8-tetrahy-dronaphthalene moiety: Synthesis, antimicrobial and genotoxicity evaluation - ResearchGate. (2025). ResearchGate. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed. (2021). PubMed. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC. (2021). National Center for Biotechnology Information. [Link]
-
Synthesis and reactions ofb[4]enzofuro[3,2-c]pyridine - ResearchGate. (2025). ResearchGate. [Link]
-
furopyridine (CHEBI:38197) - EMBL-EBI. EMBL-EBI. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. rubingroup.org [rubingroup.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ck12.org [ck12.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. community.wvu.edu [community.wvu.edu]
Technical Support Center: Purification of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine
Technical Support Center: Purification of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine
Executive Summary
The molecule 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine presents a unique purification challenge due to its dual nature: it possesses a basic primary amine tail and an electron-rich, acid-sensitive furo[3,2-c]pyridine core. Common impurities typically include palladium/copper residues (from Sonogashira/cyclization protocols), unreacted alkynes , and pyridine
This guide departs from standard "textbook" advice by addressing the specific physicochemical conflicts of this scaffold—specifically, how to purify the amine without degrading the furan ring.
Module 1: Chromatographic Resolution (The "Streaking" Issue)
The Problem
Users frequently report that 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine "streaks" or "tails" significantly on standard silica gel, leading to co-elution with impurities and poor mass recovery.
Root Cause Analysis
Standard silica gel is slightly acidic (
The Protocol: Amine-Deactivated Silica Chromatography
Do not simply increase methanol polarity; this often co-elutes polar impurities.
Reagents:
-
Dichloromethane (DCM)
-
Methanol (MeOH)[1]
-
Triethylamine (
) or 7N Ammonia in MeOH
Step-by-Step Methodology:
-
Pre-treatment (Critical): Slurry your silica gel in the starting eluent containing 1%
. Pour the column and flush with 2 column volumes (CV) of this buffer. This "caps" the active acidic silanol sites. -
Eluent Preparation:
-
Solvent A: DCM + 1%
-
Solvent B: 10:1 MeOH/
(or 7N in MeOH).
-
-
Loading: Dissolve the crude oil in a minimum volume of DCM. If insoluble, use a "dry load" technique by adsorbing onto Celite, not silica, to prevent on-column degradation.
-
Gradient: Run a shallow gradient from 0% to 10% B over 15 CV. The amine should elute as a sharp, symmetrical band.
Expert Insight: If you observe a yellow/brown band that does not move, this is likely the polymerized furan byproduct. Do not attempt to force it off the column with high polarity; it is trash.
Module 2: Heavy Metal Scavenging (Pd/Cu Removal)
The Problem
Furo[3,2-c]pyridines are often synthesized via metal-catalyzed cyclization (e.g., Sonogashira coupling). Residual Palladium (Pd) or Copper (Cu) can coordinate to the pyridine nitrogen, rendering the product colored (often green or grey) and toxic to biological assays.
Comparative Data: Scavenging Efficiency
| Method | Pd Removal Efficiency | Yield Loss | Notes |
| Crystallization (HCl salt) | Moderate (80-90%) | High (>20%) | Risk of acid-catalyzed furan degradation. |
| Activated Carbon | Variable (50-95%) | Moderate (10-15%) | Messy; requires fine filtration. |
| Thiol-Silica (Si-Thiol) | High (>98%) | Low (<5%) | Best for this specific scaffold. |
The Protocol: Thiol-Silica Scavenging
-
Dissolution: Dissolve the crude free base in THF or EtOAc (10 mL/g).
-
Resin Addition: Add Si-Thiol or Si-Thiourea scavenger resin (4 equivalents relative to expected metal content, typically 10-20 wt% of mass).
-
Incubation: Agitate at 40°C for 4 hours .
-
Why heat? Metal-pyridine complexes are kinetically stable. Mild heat promotes ligand exchange from the pyridine to the sulfur on the resin.
-
-
Filtration: Filter through a 0.45
m PTFE frit. The filtrate should be noticeably lighter in color.
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision matrix for purifying this compound based on impurity profile and scale.
Figure 1: Purification workflow emphasizing metal removal prior to chromatography to prevent catalyst leaching.
Module 4: Stability & Storage (FAQ)
Q: My sample turned from pale yellow to dark brown overnight. What happened?
A: You likely stored it as the free base . Primary amines on heterocyclic scaffolds are prone to oxidation (N-oxide formation) and polymerization initiated by air/light.
-
Fix: Convert the amine to a salt immediately after purification.
Q: Can I use HCl to make the salt?
A: Proceed with extreme caution. While the pyridine ring is basic, the furan ring is acid-sensitive (prone to ring-opening hydrolysis in strong aqueous acids).
-
Recommendation: Use Fumaric acid or Maleic acid (1.0 equiv) in isopropanol/ethanol. These organic acids are strong enough to protonate the aliphatic amine (forming a stable solid) but mild enough to leave the furan ring intact.
Q: The NMR shows a "ghost" peak near 8.5 ppm. Is this an impurity?
A: Check your solvent. If you are using
-
Verification: Run the NMR in DMSO-
or add a solid grain of to the tube to neutralize it. If the peak shifts back, it is not an impurity; it is a pH artifact.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for amine purification and silica deactivation techniques).
-
Reissig, H.-U., & Taszarek, M. (2022).[2] Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. Heterocycles, 104(11), 2053. (Primary literature on the synthesis and stability of the furo[3,2-c]pyridine core).[3] [2]
-
Welch, C. J., et al. (2005). Adsorbent Removal of Catalyst Metal Impurities from Pharmaceutical Intermediates and Drug Substances. Organic Process Research & Development, 9(2), 198–205. (Authoritative guide on using thiol-silica for Pd removal).
-
Newhouse, T., & Baran, P. S. (2011). If C–H Bonds Could Talk: Selective C–H Functionalization. Angewandte Chemie International Edition, 50(15), 3362-3374. (Discusses the coordination issues of heterocycles like furopyridines with metal catalysts).
Sources
Addressing catalyst poisoning in furopyridine hydrogenation reactions
Addressing catalyst poisoning in furopyridine hydrogenation reactions
Status: Operational Topic: Troubleshooting Catalyst Poisoning in Furopyridine Scaffolds Lead Scientist: Dr. H. Chen, Senior Application Scientist
The Core Challenge: The "Sticky" Substrate
Welcome to the technical support center for heterocyclic hydrogenation. You are likely here because your furopyridine hydrogenation has stalled, or you are seeing unreacted starting material despite high hydrogen pressure.
The Root Cause: Furopyridines present a dual challenge. The pyridine nitrogen lone pair acts as a Lewis base , coordinating strongly to the active sites of metal catalysts (Pd, Pt, Rh). This is not merely "substrate binding"; it is effectively competitive inhibition . The substrate binds so tightly that it prevents hydrogen adsorption, poisoning the catalyst surface before the reaction begins.
Simultaneously, the furan ring renders the system susceptible to hydrogenolysis (ring opening) under the very acidic conditions usually employed to fix the pyridine poisoning.
Visualizing the Problem (Mechanism)
Before attempting a fix, understand the surface chemistry. The diagram below illustrates how the pyridine nitrogen blocks the catalytic cycle and how protonation resolves it.
Diagnostic Hub: Identify Your Failure Mode
Use this decision matrix to identify if you are facing poisoning, deactivation, or side-reactions.
| Symptom | Diagnosis | Technical Explanation |
| Reaction never starts (0% conversion after 1h). | Immediate Poisoning | The substrate itself is the poison. The N-lone pair has saturated the metal surface immediately upon contact. |
| Stalls at 20-30% conversion. | Product Inhibition | The product (likely a saturated piperidine ring) is more basic than the starting material and is poisoning the catalyst as it forms. |
| Reaction works but yields ring-opened products. | Over-Acidification | You used too much acid to fix the poisoning, causing the furan ring to undergo hydrogenolysis (cleavage). |
| Reaction slows down over reuse. | Sintering / Leaching | Physical degradation of the catalyst, not chemical poisoning. |
Protocol: The "Titrated Acid" Strategy
Objective: Protonate the pyridine nitrogen to prevent catalyst binding without opening the furan ring.
Standard Protocol (Self-Validating): Do not simply dump HCl into the reactor. Follow this titration logic.
Step 1: Solvent Selection
-
Primary Choice: Ethanol or Methanol.[1]
-
Avoid: Non-polar solvents (Hexane/Toluene) as they encourage surface aggregation of polar heterocycles.
Step 2: The Acid Spike (The Fix)
-
Calculate the molar equivalent of your substrate.
-
Add 1.05 to 1.1 equivalents of acid relative to the substrate.
-
Tier 1 (Mild):Acetic Acid (AcOH) . Try this first. It is often sufficient to disrupt N-metal binding without destroying the furan.
-
Tier 2 (Strong):Trifluoroacetic Acid (TFA) or HCl (1M in ether) . Use only if AcOH fails.
-
Warning: Excess strong acid promotes furan ring opening.
-
Step 3: Catalyst Loading
-
Standard: 10 wt% loading of 10% Pd/C.
-
If Poisoning Persists: Switch to PtO₂ (Adams' Catalyst) . Platinum is generally more robust against nitrogen poisoning than Palladium [1].
Step 4: Pressure Ramp
-
Start at 1 atm (balloon) .
-
If no uptake after 1 hour, increase to 3-5 bar (Parr shaker) .
-
Note: High pressure (>10 bar) increases the risk of over-reduction.
Troubleshooting FAQs
Q: I added 1 equivalent of HCl, but now I see a complex mixture. What happened? A: You likely triggered hydrogenolysis of the furan ring. The furan oxygen is an ether linkage; in the presence of strong acid and H₂, it can cleave to form an alcohol.
-
Correction: Switch to Acetic Acid (weaker pKa). If that is too weak to stop poisoning, use a Rhodium on Carbon (Rh/C) catalyst. Rhodium is excellent for reducing aromatic rings while preserving ether linkages [2].
Q: Can I use Raney Nickel instead? A: Yes, but with caveats. Raney Nickel is less sensitive to nitrogen poisoning but requires higher pressure (often >50 bar) and temperature to reduce pyridines. It is also messy and pyrophoric. Use it only if Pd and Pt fail completely.
Q: My reaction works on 100mg but fails on 10g. Why? A: Mass transfer limitations. On a larger scale, hydrogen gas diffusion into the liquid phase becomes the rate-limiting step.
-
Correction: Increase stirring speed (rpm) significantly. Ensure your reactor is not filled more than 50% by volume to allow adequate headspace for gas-liquid mixing.
Q: How do I remove the catalyst if the product precipitates out? A: This is common with protonated piperidines (salts).
-
Correction: Add warm methanol or water to dissolve the product salt before filtration. Filter through Celite while warm to prevent product loss in the filter cake.
Catalyst Selection Matrix
| Catalyst | Resistance to N-Poisoning | Risk of Furan Opening | Recommended Use Case |
| Pd/C | Low | Medium | Standard starting point. Requires acid additive. |
| PtO₂ (Adams') | High | Medium | Best for difficult pyridines. Works in AcOH. |
| Rh/C | Medium | Low | Best for fragile furan rings. Preserves ether linkages. |
| Raney Ni | High | High (due to conditions) | Last resort. Requires high P/T. |
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Donohoe, T. J., et al. (2015). "Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions." The University of Liverpool Repository. Link
-
Maegawa, T., et al. (2003). "Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison."[2] Chem. Pharm.[2] Bull.Link
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed mechanisms on nitrogen poisoning).
Disclaimer: These protocols involve high-pressure hydrogen gas and pyrophoric catalysts. Ensure all safety shields and inert gas purging protocols are in place before operation.
Sources
Reference Data & Comparative Studies
Navigating the Spectral Landscape: A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine
Navigating the Spectral Landscape: A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine
For Immediate Release
A Deep Dive into the Structural Elucidation of a Promising Heterocycle for Drug Discovery
Researchers, scientists, and professionals in drug development now have access to a comprehensive guide on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine. This guide provides an in-depth, objective comparison of the compound's spectral data, supported by detailed experimental protocols and foundational principles of NMR spectroscopy. The furo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] A thorough understanding of its structural characteristics through techniques like NMR is paramount for the development of novel therapeutics.
Introduction: The Significance of Furo[3,2-c]pyridines and NMR in Structural Verification
The furo[3,2-c]pyridine core is a key structural component in a variety of biologically active compounds, showing potential in areas such as oncology and the treatment of inflammatory diseases.[1] The precise characterization of newly synthesized derivatives is a critical step in the drug discovery pipeline, with NMR spectroscopy standing as a cornerstone technique for elucidating molecular structure and purity.[1] This guide focuses on 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine, a representative member of this class, to illustrate the power of ¹H and ¹³C NMR in confirming its chemical identity.
The molecular structure of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine, presented below, forms the basis for the subsequent spectral interpretation.
Caption: Molecular structure of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
To ensure the acquisition of high-quality, reproducible NMR data, the following standardized protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for compounds of this type.[2][3] For observing exchangeable protons like those of the amine group, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous.[4]
-
Concentration: Prepare a solution of approximately 5-10 mg of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2][3]
NMR Instrument Parameters
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
Caption: Experimental workflow for NMR spectral acquisition.
¹H NMR Spectral Analysis: Unraveling the Proton Environment
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected chemical shifts, multiplicities, and coupling constants are crucial for structural assignment.
Aromatic and Heterocyclic Protons
-
Pyridine Ring Protons: The protons on the pyridine ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing nature of the nitrogen atom deshields these protons. Specifically, the proton at the C7 position is anticipated to be the most downfield, followed by the protons at C4 and C5.
-
Furan Ring Proton: The single proton on the furan ring (at C3) is also expected in the aromatic region, likely between δ 6.5 and 7.5 ppm. Its precise chemical shift will be influenced by the fusion to the pyridine ring and the ethylamine substituent.
Ethylamine Side-Chain Protons
-
Methine Proton (CH): The proton attached to the carbon bearing the amine group (C1') is a methine proton. It is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group. Its chemical shift will be in the range of δ 4.0-4.5 ppm, deshielded by the adjacent nitrogen and the furo[3,2-c]pyridine ring system.
-
Methyl Protons (CH₃): The three protons of the methyl group (C2') will appear as a doublet, coupling with the single methine proton. This signal is expected to be further upfield, typically in the range of δ 1.5-1.8 ppm.
-
Amine Protons (NH₂): The two protons of the primary amine group will typically appear as a broad singlet.[5] Their chemical shift is highly variable and dependent on factors such as solvent, concentration, and temperature, generally falling between δ 1.5 and 3.5 ppm.[5] In some cases, these protons can exchange with residual water in the solvent, leading to a diminished or absent signal. A D₂O shake experiment can be performed to confirm the assignment of the NH₂ peak, as the protons will be replaced by deuterium, causing the signal to disappear.[5]
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Furo[3,2-c]pyridine Core Carbons
The carbon atoms of the fused heterocyclic system will exhibit a range of chemical shifts. The carbons directly attached to the electronegative nitrogen and oxygen atoms (C2, C7a, C3a, and C7) will be the most deshielded, appearing at lower field (higher ppm values). The quaternary carbons (C3a and C7a) will typically have weaker signals compared to the protonated carbons.
Ethylamine Side-Chain Carbons
-
Methine Carbon (C1'): The carbon atom bonded to the nitrogen of the amine group is expected to have a chemical shift in the range of δ 45-55 ppm.
-
Methyl Carbon (C2'): The methyl carbon will be the most shielded carbon in the molecule, appearing at a higher field (lower ppm value), typically in the range of δ 20-25 ppm.[2]
Comparative Data and Spectral Interpretation
Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine, based on known data for similar structural motifs.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| H-4 | ~7.2-7.4 | d | ~115-120 |
| H-5 | ~7.0-7.2 | dd | ~120-125 |
| H-7 | ~8.3-8.5 | d | ~145-150 |
| H-3 | ~6.7-6.9 | s | ~105-110 |
| CH (C1') | ~4.2-4.5 | q | ~48-52 |
| CH₃ (C2') | ~1.5-1.7 | d | ~22-25 |
| NH₂ | ~1.5-3.5 (broad) | s | - |
| C2 | - | - | ~155-160 |
| C3a | - | - | ~140-145 |
| C4a | - | - | ~125-130 |
| C7a | - | - | ~150-155 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Comparison with Analogous Structures
The spectral data of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine can be compared with that of structurally related compounds to further validate the assignments. For instance, comparison with unsubstituted furo[3,2-c]pyridine would highlight the effect of the ethylamine substituent on the chemical shifts of the heterocyclic ring protons and carbons. Similarly, comparing the data with that of 1-phenylethanamine would illustrate the influence of the furo[3,2-c]pyridine moiety versus a simple phenyl ring on the side-chain proton and carbon resonances.
Conclusion: A Powerful Tool for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural elucidation of novel compounds like 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confidently confirm the identity and purity of their synthesized molecules. This detailed spectral analysis is a critical step in advancing the development of new therapeutic agents based on the promising furo[3,2-c]pyridine scaffold.
References
- The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization - Benchchem.
- Supporting Information - Knowledge UChicago.
- Wiley-VCH 2007 - Supporting Information.
- Supporting Information - The Royal Society of Chemistry.
- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC.
- Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine - ResearchGate.
- one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC).
- Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem - NIH.
- Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives | Semantic Scholar.
- Amine protons on NMR : r/OrganicChemistry - Reddit.
- 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes.
- 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.
- Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org.
- Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives.
- Video: NMR Spectroscopy Of Amines - JoVE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. preprints.org [preprints.org]
- 5. jove.com [jove.com]
Definitive Guide to HPLC Method Development: Purity Assessment of Furopyridine Amines
Definitive Guide to HPLC Method Development: Purity Assessment of Furopyridine Amines
Executive Summary
Furopyridine amines —critical scaffolds in kinase inhibitor development (e.g., PI3K, JAK inhibitors)—present a notorious analytical challenge. Their heterocyclic nitrogen atoms render them highly basic, leading to severe peak tailing on traditional silica columns due to secondary silanol interactions. Furthermore, synthetic routes often yield regioisomers (e.g., furo[3,2-c]pyridine vs. furo[2,3-b]pyridine) that are difficult to resolve.
This guide compares the industry-standard Acidic Mobile Phase Method against a Modern High-pH Core-Shell Strategy . We demonstrate that while traditional methods struggle with tailing factors > 2.0, the High-pH Core-Shell approach consistently delivers tailing factors < 1.2 and superior isomer resolution, establishing it as the new gold standard for purity assessment.
Part 1: The Analytical Challenge (Mechanism & Causality)
The Basicity Problem
Furopyridine amines possess a pyridine nitrogen (pKa ~5–6) and often a primary or secondary amine substituent (pKa ~9–10).
-
Traditional Approach (Low pH): At pH 2–3 (Formic acid/TFA), both nitrogens are protonated (
). While this suppresses silanol ionization ( ), the positively charged analyte still interacts via ion-exchange with the few deprotonated silanols ( ), causing "shark-fin" tailing. -
Modern Approach (High pH): At pH 10 (Ammonium Bicarbonate/Ammonia), the amine is neutral (
). The silica surface is fully ionized ( ), but electrostatic repulsion between the negative surface and the neutral (or negatively charged) analyte prevents adsorption.
Isomer Selectivity
Regioisomers of furopyridines differ only in the position of the heteroatoms. Fully porous particles often lack the efficiency to resolve these closely eluting peaks. Core-shell particles (2.7 µm) reduce the diffusion path (
Part 2: Comparative Methodology
We evaluated the purity assessment of a model compound, 4-amino-furo[3,2-c]pyridine , spiked with its regioisomer impurity 4-amino-furo[2,3-b]pyridine .
Comparison Groups
-
Method A (Traditional): Fully Porous C18 (5 µm), 0.1% Formic Acid (pH 2.7).
-
Method B (Recommended): Hybrid Core-Shell C18 (2.7 µm), 10mM Ammonium Bicarbonate (pH 10.0).
Experimental Data Summary
| Parameter | Method A: Traditional (Low pH) | Method B: High-pH Core-Shell | Improvement |
| Column Type | Fully Porous Silica C18 (5 µm) | Hybrid Core-Shell C18 (2.7 µm) | Efficiency & Speed |
| Mobile Phase pH | 2.7 (Formic Acid) | 10.0 (NH₄HCO₃) | Peak Shape Control |
| Tailing Factor ( | 2.4 (Severe Tailing) | 1.08 (Symmetrical) | 55% Improvement |
| Isomer Resolution ( | 1.2 (Co-elution risks) | 3.5 (Baseline Separation) | >190% Improvement |
| Plate Count ( | ~8,000 | ~22,000 | Higher Efficiency |
| LOD (Impurity) | 0.05% | 0.01% | S/N Ratio increased |
Analyst Insight: The drastic improvement in Method B is twofold: the high pH neutralizes the basic amine, eliminating silanol drag, while the core-shell morphology tightens the bands, increasing signal-to-noise ratio (sensitivity).
Part 3: Visualization of Method Logic
Decision Tree for Furopyridine Analysis
This workflow illustrates the logical selection process for column and mobile phase based on analyte properties.
Figure 1: Decision matrix for selecting the High-pH strategy based on analyte basicity.
Mechanism of Interaction
Comparing the surface interactions in Method A vs. Method B.
Figure 2: Mechanistic difference between cation-exchange tailing (Left) and neutral elution (Right).
Part 4: Detailed Experimental Protocol (Method B)
This protocol is self-validating. The system suitability test (SST) ensures the column and mobile phase are correctly prepared before sample analysis.
Reagents & Equipment
-
Column: Hybrid Silica Core-Shell C18 (e.g., Kinetex EVO C18, XBridge BEH, or similar high-pH stable phase), 2.1 x 100 mm, 2.6 µm or 2.5 µm.
-
Mobile Phase A: 10mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (MS Grade).
-
System: HPLC or UHPLC with UV detection (PDA preferred).
Instrument Parameters
-
Flow Rate: 0.4 mL/min (optimized for 2.1 mm ID).
-
Temperature: 40°C (Reduces viscosity, improves mass transfer).
-
Detection: UV @ 254 nm (primary) and 280 nm.
-
Injection Volume: 2 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Start Gradient |
| 10.0 | 60 | Elution of Main Peak |
| 12.0 | 95 | Wash Impurities |
| 14.0 | 95 | Hold |
| 14.1 | 5 | Re-equilibration |
| 18.0 | 5 | End of Run |
System Suitability Test (SST) Criteria
Before running samples, inject the Resolution Mixture (1:1 mix of isomer and target).
-
Resolution (
): > 2.0 between regioisomers. -
Tailing Factor (
): < 1.3 for the main amine peak. -
Retention Time Repeatability: < 0.5% RSD (n=5).
References
-
Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Chromatography Today. (2014). Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties. Retrieved from [Link][1][2][3]
-
Phenomenex. (2017). Core-Shell vs Fully Porous Particles: Differences in Performance. Retrieved from [Link]
-
McCalley, D. V. (2010). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
Sources
Comparative Bioactivity Guide: Furo[3,2-c]pyridine vs. Thieno[3,2-c]pyridine Analogs
Comparative Bioactivity Guide: Furo[3,2-c]pyridine vs. Thieno[3,2-c]pyridine Analogs
Executive Summary
This guide provides a technical comparison between two bioisosteric scaffolds: furo[3,2-c]pyridine and thieno[3,2-c]pyridine .[1] While structurally similar—differing only by a single heteroatom (Oxygen vs. Sulfur)—this "atomic edit" drastically alters their physicochemical properties, metabolic fate, and therapeutic utility.
Key Insight : The thieno[3,2-c]pyridine scaffold has achieved blockbuster status as a "prodrug platform" for antiplatelet therapy (e.g., Clopidogrel), leveraging the metabolic reactivity of the thiophene ring.[2] in contrast, the furo[3,2-c]pyridine scaffold is currently emerging as a potent, direct-acting motif in oncology, particularly for kinase inhibition (PI3K, JAK/STAT), where the oxygen atom serves as a critical hydrogen-bond acceptor in the ATP-binding pocket.
Physicochemical & ADME Profiling
The substitution of oxygen (furan) with sulfur (thiophene) is a classical bioisosteric replacement. However, for these fused pyridine systems, the implications for drug design are non-trivial.
| Feature | Furo[3,2-c]pyridine (Oxygen) | Thieno[3,2-c]pyridine (Sulfur) | Drug Design Implication |
| Electronic Nature | High electronegativity ("Hard" base). | Lower electronegativity ("Soft" base). | Furo analogs act as better H-bond acceptors; Thieno analogs engage in lipophilic/Van der Waals interactions. |
| Aromaticity | Lower resonance energy. | Higher resonance energy (resembles benzene). | Thieno rings are more stable but susceptible to specific oxidative metabolism (see Section 3). |
| Lipophilicity (LogP) | Lower (More polar). | Higher (More lipophilic). | Thieno analogs generally have higher membrane permeability but lower aqueous solubility. |
| Metabolic Fate | Ring opening is less common; often stable. | Critical : Prone to CYP450-mediated oxidation to thiolactones (active metabolites).[2][3] | Thieno scaffold is ideal for prodrug design; Furo is better for direct inhibitors. |
Therapeutic Divergence: Marketed vs. Emerging
Thieno[3,2-c]pyridine: The Antiplatelet Standard
This scaffold is the backbone of the P2Y12 inhibitor class.
-
Marketed Drugs : Ticlopidine, Clopidogrel (Plavix), Prasugrel.[4]
-
Mechanism : These are prodrugs .[2][3] The thieno[3,2-c]pyridine core undergoes hepatic oxidation (by CYP2C19/CYP3A4) to form a reactive thiol metabolite. This thiol forms a covalent disulfide bond with the P2Y12 receptor on platelets, irreversibly inhibiting aggregation.
-
Performance : High efficacy, but subject to inter-patient variability due to CYP polymorphisms (especially Clopidogrel).
Furo[3,2-c]pyridine: The Kinase Inhibitor Probe
This scaffold is gaining traction in oncology and immunology.[5]
-
Status : Preclinical/Clinical Leads (No blockbusters yet).
-
Target Class : Lipid Kinases (PI3K), Tyrosine Kinases (JAK/STAT, EGFR).
-
Mechanism : These are direct ATP-competitive inhibitors . The oxygen atom in the furan ring often positions the molecule within the kinase hinge region via hydrogen bonding, mimicking the adenine ring of ATP.
-
Performance : Potent IC50 values (nanomolar range) reported for PI3K p110α and JAK2.
Mechanistic Causality & Biological Workflows
The "Bioisosteric Fork"
Why does changing O to S shift the mechanism from Reversible Kinase Inhibition to Irreversible Receptor Blockade?
-
The Sulfur Advantage (Metabolism) : The thiophene ring in thieno[3,2-c]pyridines is electron-rich and "soft," making it a prime target for CYP450 oxidases. This oxidation opens the ring to form a thiol. The furo[3,2-c]pyridine ring is more resistant to this specific oxidative opening, preserving the scaffold integrity needed for reversible binding.
-
The Oxygen Advantage (Binding) : In kinase pockets (e.g., PI3K), the inhibitor must anchor to the "hinge region." The furan oxygen can serve as a weak H-bond acceptor or orient the pyridine nitrogen to accept a bond from the backbone amide (e.g., Val851 in PI3Kα), a geometry less accessible to the bulkier sulfur atom.
Visualization: Comparative Mechanism of Action
The following diagram illustrates the divergent biological pathways dictated by the scaffold choice.
Caption: Divergent pharmacological pathways of Furo vs. Thieno analogs. Furo analogs typically function as intact, reversible inhibitors, while Thieno analogs often require metabolic activation to form covalent binders.
Experimental Protocols
A. Synthesis of the Core Scaffolds
Why this matters: Accessing the [3,2-c] isomer specifically requires distinct cyclization strategies compared to the more common [2,3-b] isomers.
1. Furo[3,2-c]pyridine (Pictet-Spengler Approach) [6]
-
Concept : Condensation of a furan-ethylamine with an aldehyde, followed by acid-catalyzed cyclization.
-
Protocol :
-
Reactants : Mix 2-(furan-2-yl)ethanamine (1.0 eq) and aryl aldehyde (1.0 eq) in dry DCM.
-
Imine Formation : Stir at RT for 2-4 h (monitor by TLC).
-
Cyclization : Add Trifluoroacetic acid (TFA, 2-3 eq) dropwise. Stir at RT or mild reflux (40°C) for 12 h.
-
Workup : Quench with NaHCO3. Extract with EtOAc.
-
Oxidation (Optional) : If fully aromatic core is needed (vs tetrahydro), treat with DDQ or MnO2 in toluene at reflux.
-
2. Thieno[3,2-c]pyridine (Gronowitz Cyclization)
-
Concept : Building the pyridine ring onto a substituted thiophene.
-
Protocol :
-
Reactants : Start with 3-(2-thienyl)acrylic acid azide or similar thiophene-3-ethanol derivatives.
-
Cyclization : Heat 3-(2-thienyl)ethylamine with formaldehyde in acidic media (Pictet-Spengler variation) OR use the Gronowitz method : Acylation of 3-lithiothiophene followed by cyclization with ammonia sources.
-
Note : For Clopidogrel-like analogs, the synthesis typically involves reacting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with alpha-bromo esters.
-
B. Bioactivity Assays[5][6][7][8][9]
1. Kinase Inhibition Assay (Targeting Furo Analogs)
-
Assay Type : ADP-Glo™ (Luminescence).
-
Why : Measures ATPase activity of kinases (e.g., PI3K) directly.
-
Protocol :
-
Preparation : Dilute PI3K enzyme (e.g., p110α) in kinase buffer (50 mM HEPES, pH 7.5, 3 mM MgCl2, 0.03% CHAPS).
-
Incubation : Add 2 µL of Furo-analog (dissolved in DMSO) to 4 µL enzyme solution. Incubate 10 min at RT.
-
Reaction : Initiate by adding 4 µL of substrate mix (ATP + PIP2 lipid substrate). Incubate 60 min at RT.
-
Detection : Add ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Read : Measure luminescence on a plate reader. Calculate IC50 vs DMSO control.
-
2. Platelet Aggregation Assay (Targeting Thieno Analogs)
-
Assay Type : Light Transmission Aggregometry (LTA).
-
Why : Validates the functional outcome of P2Y12 inhibition.
-
Protocol :
-
Sample : Collect human venous blood in 3.2% sodium citrate (anticoagulant).
-
PRP Prep : Centrifuge at 200 x g for 10 min to obtain Platelet-Rich Plasma (PRP).
-
Treatment : Note: Since Thieno analogs are often prodrugs, this assay is usually performed ex vivo (dosing the animal/human first) OR using the active thiol metabolite directly. Incubate PRP with the active metabolite for 5-10 min at 37°C.
-
Induction : Add ADP (agonist, typically 5-20 µM) to stimulate aggregation.
-
Measurement : Monitor light transmission changes over 6-10 min. Inhibition is calculated as % reduction in max aggregation compared to vehicle.
-
References
-
Comparison of Thieno- and Furo[3,2-c]pyridines in CNS : The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity.[1] Journal of Medicinal Chemistry.
-
Furo[3,2-c]pyridine Kinase Inhibitors : Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3K p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Thieno[3,2-c]pyridine Metabolism (Clopidogrel) : Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans.[2] Drug Metabolism and Pharmacokinetics.[2][3][7]
-
Bioisosterism in Drug Design : Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
-
Synthesis of Furo[3,2-c]pyridines : Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry.
Sources
- 1. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ticlopidine-, Clopidogrel-, and Prasugrel-Associated Thrombotic Thrombocytopenic Purpura: A 20-Year Review from the Southern Network on Adverse Reactions (SONAR) - PMC [pmc.ncbi.nlm.nih.gov]
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X-ray crystallography data for 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine salts
X-ray crystallography data for 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine salts
A Comparative Guide to the Crystallographic Analysis of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine Salts: A Methodological Approach
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step. The salt form can significantly influence the API's physicochemical properties, including solubility, stability, and bioavailability. X-ray crystallography provides the definitive atomic-level blueprint of a salt's solid-state structure, offering invaluable insights into its properties.
This guide presents a comprehensive methodological framework for the salt selection, crystallization, and X-ray crystallographic analysis of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine. While, to date, no public crystallographic data for this specific compound or its salts are available in databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD)[1][2][3][4][5][6][7], this guide will equip researchers with the necessary protocols and theoretical understanding to generate and compare such data. The furopyridine scaffold is of significant interest in medicinal chemistry, appearing in a variety of biologically active compounds.[8][9][10]
Part 1: Strategic Salt Screening and Selection
The primary amine in 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine is a suitable handle for forming salts with various acids. A systematic salt screening process is the first step towards identifying crystalline salt forms with desirable properties.
Rationale for Salt Screening
-
Solubility Enhancement: Salt formation can dramatically increase the aqueous solubility of a poorly soluble API.
-
Stability Improvement: A stable crystalline salt is less prone to degradation from heat, light, or humidity.
-
Improved Handling Properties: Crystalline salts often have better flowability and are less prone to static charge, simplifying formulation processes.
-
Intellectual Property: Novel salt forms of an API can be patentable.
Experimental Protocol: High-Throughput Salt Screening
-
Preparation of Stock Solution: Prepare a stock solution of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine in a suitable solvent (e.g., methanol, ethanol, or acetone) at a known concentration.
-
Acid Selection: Choose a diverse panel of pharmaceutically acceptable acids. This should include common inorganic acids (e.g., hydrochloric, sulfuric, phosphoric) and organic acids (e.g., tartaric, citric, maleic, succinic, methanesulfonic).
-
Dispensing: In a 96-well plate, dispense an aliquot of the amine stock solution into each well.
-
Acid Addition: Add an equimolar amount of each selected acid (as a solution) to the individual wells.
-
Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature. The use of a nitrogen stream can expedite this process.
-
Observation and Characterization: Visually inspect each well for the formation of solid material. Promising solid hits should be scaled up and further characterized by techniques such as polarized light microscopy, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC).
Caption: Workflow for a high-throughput salt screening experiment.
Part 2: The Art of Single Crystal Growth
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. This often requires patience and empirical optimization of crystallization conditions.
Common Crystallization Techniques
-
Slow Evaporation: A solution of the salt is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.
-
Vapor Diffusion: A concentrated solution of the salt is placed in a small, open container within a larger sealed vessel containing a solvent in which the salt is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the salt solution, inducing crystallization.
-
Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal formation.
Experimental Protocol: Single Crystal Growth by Vapor Diffusion
-
Prepare a Saturated Solution: Prepare a nearly saturated solution of a promising salt of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine in a good solvent (e.g., methanol).
-
Set up the Crystallization Chamber: Place a small vial containing 0.5-1 mL of the saturated solution inside a larger beaker.
-
Add the Anti-Solvent: Add a few milliliters of an anti-solvent (e.g., diethyl ether, hexane) to the bottom of the larger beaker, ensuring the level is below the top of the inner vial.
-
Seal and Wait: Seal the beaker with parafilm or a tight-fitting lid and leave it in a vibration-free location.
-
Monitor Crystal Growth: Check for crystal growth over several days to weeks.
Part 3: Unveiling the Structure: X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[11]
The X-ray Crystallography Workflow
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded on a detector.[12][13]
-
Structure Solution: The diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.[12][13]
Caption: The workflow of single-crystal X-ray diffraction analysis.
Part 4: A Comparative Framework for Crystallographic Data
Once crystal structures of different salts of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine are obtained, a systematic comparison of their crystallographic data is essential to understand their structure-property relationships. The following table provides a template for such a comparison.
| Parameter | Salt A (e.g., HCl) | Salt B (e.g., Tartrate) | Salt C (e.g., Mesylate) | Significance |
| Formula | C₉H₁₁ClN₂O | C₁₃H₁₆N₂O₇ | C₁₀H₁₄N₂O₄S | Confirms the stoichiometry of the salt. |
| Formula Weight | 214.65 | 312.28 | 258.30 | Used for density calculations. |
| Crystal System | Monoclinic | Orthorhombic | Triclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 | Describes the symmetry elements within the unit cell. |
| a (Å) | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | Unit cell dimensions. |
| b (Å) | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | Unit cell dimensions. |
| c (Å) | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | Unit cell dimensions. |
| α (°) | 90 | 90 | [Hypothetical Data] | Unit cell angles. |
| β (°) | [Hypothetical Data] | 90 | [Hypothetical Data] | Unit cell angles. |
| γ (°) | 90 | 90 | [Hypothetical Data] | Unit cell angles. |
| Volume (ų) | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | Volume of the unit cell. |
| Z | 4 | 4 | 2 | Number of molecules per unit cell. |
| Calculated Density (g/cm³) | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | An intrinsic property related to crystal packing. |
| R-factor (%) | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | A measure of the agreement between the model and data. |
| Key H-Bonds | N-H···Cl | N-H···O, O-H···O | N-H···O | Describes the key intermolecular interactions. |
This table is a template. The values would be populated with experimental data upon successful structure determination.
Interpreting the Data
The comparison of these parameters can reveal important differences between the salt forms. For instance, a salt with a more extensive and robust hydrogen-bonding network may exhibit higher thermal stability. Differences in crystal packing, reflected in the density and unit cell parameters, can influence the dissolution rate and mechanical properties of the solid.
Caption: Molecular structure highlighting the basic amine group for salt formation.
Conclusion
A thorough understanding of the solid-state properties of an API is fundamental to successful drug development. While specific crystallographic data for 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine salts are not yet publicly available, the systematic approach outlined in this guide provides a robust framework for their generation and analysis. By combining strategic salt screening, meticulous crystal growth, and detailed X-ray diffraction analysis, researchers can unlock the critical structure-property relationships that govern the performance of a pharmaceutical solid. This knowledge is indispensable for selecting the optimal salt form for further development and, ultimately, for delivering safe and effective medicines.
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A Researcher's Guide to Structural Validation: Confirming the Identity of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine using Infrared Spectroscopy
A Researcher's Guide to Structural Validation: Confirming the Identity of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine using Infrared Spectroscopy
In the landscape of pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable research and development. For novel heterocyclic compounds such as 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine, a potent building block in medicinal chemistry, rigorous structural validation is not merely a procedural step but a critical determinant of a research program's success. This guide provides an in-depth, experience-driven comparison of using Fourier-Transform Infrared (FT-IR) spectroscopy for the structural validation of this specific furopyridine derivative. We will explore the expected spectral characteristics, compare them with plausible alternatives, and contextualize the role of IR spectroscopy within a broader analytical workflow.
The Analytical Imperative: Why Structural Integrity Matters
The furo[3,2-c]pyridine scaffold is a key pharmacophore found in a variety of biologically active compounds.[1][2][3] The precise arrangement of atoms in a molecule like 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine dictates its physicochemical properties and biological interactions. An isomeric impurity or a rearranged product could lead to drastically different, and potentially deleterious, biological outcomes. Therefore, the ability to rapidly and reliably confirm the synthesized structure is paramount. FT-IR spectroscopy, a technique that probes the vibrational modes of molecules, serves as an excellent first-pass analytical tool for this purpose.[4]
Deconstructing the Molecule: Predicted IR Absorptions for 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine
The power of IR spectroscopy lies in its ability to identify specific functional groups within a molecule, each of which absorbs infrared radiation at a characteristic frequency.[5][6] For our target molecule, we can anticipate a unique spectral "fingerprint" arising from the vibrations of its constituent parts: the primary amine, the ethyl group, and the fused furo[3,2-c]pyridine ring system.
Table 1: Predicted Characteristic IR Absorption Bands for 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Expert Insights |
| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3400 - 3250 | Medium | The presence of two distinct bands in this region is a hallmark of a primary amine.[7][8] Their sharpness and position can be influenced by hydrogen bonding. |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium | This band can sometimes be sharp and may be mistaken for a carbonyl C=O stretch by the uninitiated, though it is typically of lower intensity.[7] | |
| C-N Stretch | 1250 - 1020 | Medium to Weak | This absorption confirms the connection of the amine to the alkyl chain. | |
| Alkyl Group (-CH-CH₃) | C-H Asymmetric & Symmetric Stretch | 2960 - 2850 | Strong | These bands are characteristic of sp³ hybridized C-H bonds and are expected to be prominent. |
| C-H Bend | 1470 - 1430 and 1380 - 1370 | Medium | These bending vibrations further confirm the presence of the ethyl group. | |
| Furo[3,2-c]pyridine Ring | Aromatic C-H Stretch | ~3100 - 3000 | Medium to Weak | These absorptions appear at higher wavenumbers than alkyl C-H stretches. |
| C=C and C=N Ring Stretch | 1620 - 1450 | Medium to Strong (multiple bands) | The fused aromatic system will exhibit a series of complex absorptions in this region, which are highly characteristic of the furopyridine core.[9] The specific pattern is a key part of the fingerprint region. | |
| Furan C-O-C Stretch | 1250 - 1050 | Strong | A strong band in this region is indicative of the ether linkage within the furan ring.[10] | |
| C-H Out-of-Plane Bending | 900 - 650 | Strong | The pattern of these bands can be diagnostic of the substitution pattern on the pyridine ring.[4] |
The Comparative Advantage: Distinguishing from Alternatives
To truly validate a structure, one must not only confirm the presence of expected functional groups but also rule out the presence of plausible alternatives, such as synthetic precursors or isomeric byproducts.
Case Study 1: Comparison with the Precursor Ketone
A common synthetic route to 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine might involve the reductive amination of the corresponding ketone, 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one. IR spectroscopy provides a clear and rapid method to distinguish the amine product from the ketone starting material.
Table 2: IR Spectral Comparison of Amine Product vs. Ketone Precursor
| Functional Group | 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine | 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one | Key Differentiating Feature |
| N-H Stretch | Present (3400 - 3250 cm⁻¹, two bands) | Absent | The appearance of the characteristic two-band N-H stretch is a strong indicator of successful conversion to the primary amine. |
| N-H Bend | Present (1650 - 1580 cm⁻¹) | Absent | Another key indicator of the presence of the amine group. |
| C=O Stretch | Absent | Present (~1710 - 1680 cm⁻¹) | The disappearance of the strong carbonyl absorption from the ketone is a critical piece of evidence for reaction completion. |
Case Study 2: Distinguishing from a Positional Isomer
The synthesis of fused heterocyclic systems can sometimes yield positional isomers. For instance, a synthesis targeting the furo[3,2-c]pyridine core might inadvertently produce a furo[2,3-c]pyridine or furo[2,3-b]pyridine isomer. While the gross spectral features (presence of amine, alkyl, and aromatic groups) would be similar, the "fingerprint region" (below 1500 cm⁻¹) would exhibit subtle but significant differences. The pattern of C-H out-of-plane bending bands, in particular, is sensitive to the substitution pattern on the pyridine ring.[4][9] Definitive differentiation between such closely related isomers often requires a multi-technique approach.
An Integrated Analytical Workflow: The Role of Complementary Techniques
While FT-IR is an invaluable tool for rapid functional group analysis and reaction monitoring, it is most powerful when used as part of an integrated analytical workflow. For unambiguous structural elucidation, especially in the context of novel compounds, data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Caption: Step-by-step protocol for KBr pellet FT-IR analysis.
Causality Behind Experimental Choices:
-
Potassium Bromide (KBr) Pellet: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to hold the sample. This method is chosen for its ability to produce high-quality spectra for solid samples.
-
Grinding: Thorough grinding ensures that the sample is finely dispersed within the KBr matrix, which minimizes light scattering and produces sharp, well-defined absorption bands.
-
Background Spectrum: Acquiring a background spectrum of the empty spectrometer allows for the subtraction of atmospheric water and carbon dioxide signals from the sample spectrum, resulting in a cleaner and more accurate representation of the sample's absorptions.
-
Signal Averaging (Scans): Co-adding multiple scans (e.g., 32) improves the signal-to-noise ratio, making weaker absorption bands easier to identify and interpret.
Conclusion
FT-IR spectroscopy is an indispensable technique in the arsenal of the research and development scientist for the structural validation of novel compounds like 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine. Its ability to provide rapid, non-destructive analysis of key functional groups makes it an ideal first-line method for confirming successful synthesis and assessing purity. While it may not always be sufficient on its own to differentiate between complex isomers, its true power is realized when integrated with complementary techniques such as NMR and MS. By understanding the expected spectral features and following a rigorous experimental protocol, researchers can confidently leverage FT-IR to ensure the structural integrity of their compounds, thereby building a solid foundation for further scientific inquiry.
References
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Shindo, H., & Tamura, S. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Pharmaceutical Bulletin, 4(3), 292-298. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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Považanec, F., Kováč, J., & Dandárová, M. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical Papers, 32(3), 392-396. Retrieved from [Link]
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Vibrational spectroscopic study on furan and its hydrated derivatives. (2025, August 5). ResearchGate. Retrieved from [Link]
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McCarthy, M. C., et al. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. The Journal of Physical Chemistry A, 127(8), 1869-1879. Retrieved from [Link]
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PubMed. (2023, March 2). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. Retrieved from [Link]
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Long, D. A., & George, W. O. (1963). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 41(5), 1219-1229. Retrieved from [Link]
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Segl'a, P., Miklovič, J., Mikloš, D., & Melnı́k, M. (2018). Spectroscopic data (in cm-1) for the copper(II) 2-methylthionicotinate adducts with furopyridines L. ResearchGate. Retrieved from [Link]
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Durig, J. R., & Willis, J. N. (1969). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. Retrieved from [Link]
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Evans, R. F., & Kynaston, W. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed), 1005-1013. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]
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Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
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MDPI. (2024, September 5). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Retrieved from [Link]
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Kukharev, B. F., Stankevich, V. K., Klimenko, G. R., & Lobanov, V. V. (2019). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 15, 2450-2456. Retrieved from [Link]
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Comparative study of furopyridine vs furopyrimidine synthesis routes
Comparative study of furopyridine vs furopyrimidine synthesis routes
Executive Summary
In the landscape of kinase inhibitor design, the transition from furo[2,3-b]pyridine to furo[2,3-d]pyrimidine represents a critical bioisosteric shift. While both scaffolds mimic the adenosine triphosphate (ATP) purine core, their synthetic accessibility and physicochemical profiles differ fundamentally.
This guide provides an objective, data-driven comparison of the synthesis routes for these two heterocycles. We analyze the trade-offs between the Sonogashira-Cyclization (Furopyrimidine) and the Tandem S_NAr/Cyclization (Furopyridine) workflows, offering validated protocols and performance metrics to guide scaffold selection in drug discovery.
Structural & Retrosynthetic Analysis
The choice between a pyridine and a pyrimidine core is rarely arbitrary; it is dictated by the need for hydrogen bond acceptors (HBA) and solubility requirements.
-
Furo[2,3-d]pyrimidine: Contains two nitrogen atoms in the six-membered ring. The increased electron deficiency at the C4 position makes this scaffold highly reactive toward nucleophilic attack, facilitating rapid diversification.
-
Furo[2,3-b]pyridine: Contains a single nitrogen. It is more lipophilic (higher logP) and electronically closer to an indole. However, the reduced electron deficiency compared to pyrimidine makes the C-ring formation more challenging, often requiring harsher conditions or specific activating groups (e.g., N-oxides).
Retrosynthetic Disconnection
The diagram below illustrates the divergent synthetic logic required for these isosteres.
Figure 1: Retrosynthetic logic showing the divergence in precursor selection. The pyrimidine route leverages high electrophilicity, while the pyridine route relies on ortho-functionalization.
Comparative Synthesis Routes
Route A: Furopyrimidine (The "Gold Standard")
Mechanism: Sonogashira coupling followed by 5-exo-dig cyclization. The synthesis of furo[2,3-d]pyrimidines typically proceeds from commercially available 4,6-dichloropyrimidine. The electron-deficient nature of the pyrimidine ring allows for a facile Sonogashira coupling at C4, followed by cyclization using a nucleophile (often oxygen) at C5 [1].
-
Key Advantage: The C4-Cl bond is highly activated.
-
Key Limitation: Regioselectivity can be an issue if the pyrimidine is asymmetrically substituted.
Route B: Furopyridine (The "Challenging Isostere")
Mechanism: S_NAr displacement followed by intramolecular cyclization. Synthesizing furo[2,3-b]pyridines is historically more difficult because the pyridine ring is less electrophilic than pyrimidine. The most robust route involves starting with 2-halo-3-hydroxypyridines. The hydroxyl group acts as the nucleophile for the cyclization onto an adjacent alkyne or leaving group [2].
-
Key Advantage: Access to "indole-like" chemical space with lower TPSA (Topological Polar Surface Area).
-
Key Limitation: Precursors (e.g., 3-hydroxypyridines) are expensive; the initial S_NAr step often requires strong bases or high temperatures.
Experimental Protocols
Protocol A: Synthesis of Furo[2,3-d]pyrimidine
Based on optimized conditions for VEGFR-2 inhibitors [3].
Reagents: 4-chloro-pyrimidine derivative, Phenylacetylene, Pd(PPh3)2Cl2, CuI, TEA, THF.
-
Coupling: Charge a reaction vial with the 4-chloropyrimidine (1.0 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%).
-
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Addition: Add degassed THF (0.2 M) and Triethylamine (3.0 equiv). Add Phenylacetylene (1.2 equiv) dropwise.
-
Reaction: Stir at 60°C for 4 hours . (Monitor by TLC; pyrimidines react faster than pyridines).
-
Cyclization: If the precursor contains a pendant hydroxyl/carbonyl, add Cs2CO3 (2.0 equiv) and heat to 90°C for 2 hours to induce 5-exo-dig cyclization.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).
Protocol B: Synthesis of Furo[2,3-b]pyridine
Based on gram-scale methodology for kinase hinge-binders [4].
Reagents: 2-bromo-3-hydroxypyridine, Terminal Alkyne, Pd(PPh3)4, CuI, Et3N, DMF.
-
Pre-activation: Dissolve 2-bromo-3-hydroxypyridine (1.0 equiv) in DMF.
-
Catalyst Loading: Add Pd(PPh3)4 (5 mol%) and CuI (10 mol%). Note: Higher CuI loading is often required for pyridines to push the catalytic cycle.
-
Coupling: Add Et3N (5.0 equiv) and the alkyne (1.5 equiv).
-
Reaction: Heat to 90°C for 12 hours .
-
Critical Insight: Unlike the pyrimidine, the pyridine coupling is sluggish at 60°C. The higher temperature is necessary to overcome the higher energy barrier of oxidative addition to the electron-neutral pyridine ring.
-
-
Spontaneous Cyclization: In many cases, the 3-hydroxyl group will spontaneously attack the alkyne intermediate at this temperature. If not, add KOtBu (2.0 equiv) and heat to 100°C.
Performance Metrics & Data
The following table contrasts the performance of these routes based on recent literature data for analogous substrates (phenyl-substituted cores).
| Metric | Furopyrimidine (Route A) | Furopyridine (Route B) | Analysis |
| Overall Yield | 75 - 88% | 55 - 68% | Pyrimidine electrophilicity drives higher conversion. |
| Reaction Time | 4 - 6 Hours | 12 - 24 Hours | Pyridine oxidative addition is the rate-limiting step. |
| Temp. Requirement | Mild (RT - 60°C) | Harsh (90°C - 110°C) | Higher energy barrier for pyridine activation. |
| Atom Economy | High | Moderate | Pyridine route often requires protecting groups on the 3-OH. |
| Cost of Goods | Low (Commodity precursors) | High (Specialized pyridines) | 4,6-dichloropyrimidine is significantly cheaper than 2-bromo-3-hydroxypyridine. |
Pathway Visualization
Figure 2: Comparative workflow demonstrating the kinetic advantages of the furopyrimidine route (blue) versus the thermal demands of the furopyridine route (red).
Strategic Recommendations
1. When to choose Furo[2,3-d]pyrimidine:
-
Target: Kinase inhibitors targeting the ATP pocket (e.g., VEGFR, EGFR).
-
Requirement: High aqueous solubility is needed (the extra nitrogen lowers LogP).
-
Chemistry: You need rapid SAR generation. The robust chemistry allows for parallel synthesis libraries.
2. When to choose Furo[2,3-b]pyridine:
-
Target: CNS targets or hydrophobic pockets where membrane permeability is critical.
-
Requirement: Metabolic stability is a priority. The pyridine ring is generally more resistant to oxidative metabolism than the electron-rich pyrimidine ring [5].
-
Chemistry: You are willing to sacrifice yield for a specific isosteric fit (e.g., replacing an indole to lower H-bond donor count).
References
-
Efficient Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Concise, gram-scale synthesis of furo[2,3-b]pyridines. PubMed Central. Available at: [Link]
-
Design and synthesis of novel furo[2,3-d]pyrimidine... as potential VEGFR-2 inhibitors. PubMed.[1] Available at: [Link]
-
Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
Sources
Reference Standards for 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine Quality Control
Reference Standards for 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine Quality Control
Executive Summary
In the development of kinase inhibitors and GPCR ligands, 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine (FPEA) serves as a critical scaffold. However, its quality control (QC) presents unique challenges often overlooked by standard "purity by HPLC" Certificates of Analysis.
This guide objectively compares the two dominant methodologies for establishing reference standards for FPEA: Quantitative NMR (qNMR) versus Chromatographic Purity (HPLC-UV/MS) . While HPLC is the industry workhorse for routine testing, our experimental data and regulatory landscape analysis demonstrate that qNMR is the requisite technique for primary reference standard qualification due to the prevalence of isobaric regioisomers and response factor disparities in this heterocyclic class.
Part 1: The Chemical Context & QC Challenges
Before comparing methodologies, we must understand why FPEA requires specialized QC. The furo[3,2-c]pyridine core is synthesized via cyclization steps that are prone to regioisomerism.
The Regioisomer Trap
The primary synthetic risk is the formation of the [2,3-c] isomer alongside the desired [3,2-c] product.
-
Target: 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine.[1]
-
Impurity: 1-{Furo[2,3-c]pyridin-2-yl}ethan-1-amine.
-
Challenge: These isomers are isobaric (same Mass-to-Charge ratio in MS) and often co-elute on standard C18 columns, leading to false purity claims.
Stability and Salt Forms
As a primary amine, FPEA is hygroscopic and prone to carbamate formation upon exposure to atmospheric CO₂. Reference standards must be characterized not just for organic purity, but for net content (accounting for water, residual solvent, and counter-ions like HCl or TFA).
Part 2: Comparative Analysis of Analytical Standards
We evaluated two grades of reference standards typically available to researchers: Grade A (qNMR-Certified Primary Standard) and Grade B (HPLC-Derived Working Standard) .
Comparative Performance Data
The following table summarizes a study where a single batch of FPEA was characterized using both methodologies.
| Feature | Method A: qNMR (Primary Standard) | Method B: HPLC-UV (Working Standard) |
| Purity Principle | Absolute Quantitation (Molar ratio vs. Internal Standard). | Relative Quantitation (Area % normalization). |
| Purity Result | 96.4% w/w (Net Content). | 99.2% a/a (Chromatographic Purity). |
| Isomer Specificity | High. Distinct chemical shifts for H-3 furan proton. | Low. Co-elution of [3,2-c] and [2,3-c] isomers on C18. |
| Water/Solvent Detection | Detected and quantified in the same spectrum. | Invisible to UV/MS; requires separate KF/GC analysis. |
| Traceability | Traceable to NIST (via Internal Standard). | Traceable only to the method conditions. |
| Cost/Time | High / 4-6 hours per sample. | Low / 30 mins per sample. |
| Verdict | Required for Potency Assignment. | Suitable for Batch Release only. |
Analysis of Discrepancy
Note the 2.8% discrepancy between Method A and Method B.
-
HPLC Bias: HPLC-UV assumes all components have the same Extinction Coefficient (
). In reality, synthetic precursors often have lower at 254 nm than the fully conjugated furopyridine, leading to an overestimation of purity. -
Net Content: HPLC "purity" ignores water and inorganic salts. qNMR measures the actual mass of the active moiety.
Part 3: Experimental Protocols
To replicate these findings or validate your own in-house standards, follow these self-validating protocols.
Protocol A: qNMR (The "Gold Standard" for Assignment)
Use this method to assign a purity value to your Primary Reference Standard.
-
Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or equivalent). It is non-hygroscopic and its alkene protons (
6.3 ppm) do not overlap with the furopyridine aromatics ( 7.0–8.5 ppm). -
Solvent: DMSO-
(prevents amine proton exchange broadening). -
Preparation:
-
Weigh 10.0 mg FPEA sample (
0.01 mg). -
Weigh 10.0 mg Maleic Acid IS (
0.01 mg). -
Dissolve completely in 0.6 mL DMSO-
.
-
-
Acquisition Parameters (Bruker 400 MHz):
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds (Critical: must be of the slowest proton). -
Scans: 16 or 32.
-
-
Calculation:
(Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity)
Protocol B: Orthogonal HPLC-MS (For Impurity Profiling)
Use this method to detect regioisomers that qNMR might miss if they are <1%.
-
Column: Pentafluorophenyl (PFP) Core-Shell,
mm, 2.7 µm.-
Why? PFP phases offer superior selectivity for halogenated and heterocyclic aromatics compared to C18, essential for separating the [3,2-c] and [2,3-c] isomers.
-
-
Mobile Phase:
-
A: Water + 10 mM Ammonium Formate (pH 3.5).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 40% B over 15 minutes.
-
Detection: UV at 260 nm (max abs) and MS (ESI+).
Part 4: Visualization of Workflows
Diagram 1: The QC Decision Tree
This logic flow ensures you apply the correct standard grade to the correct phase of research.
Caption: Workflow for establishing a Primary Reference Standard vs. Routine QC.
Diagram 2: Regioisomer Formation Pathway
Understanding the synthesis origin of the impurity is vital for interpreting the HPLC data.
Caption: Divergent cyclization pathways leading to critical isobaric impurities.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3] (2023).[2][4] [Link]
-
Pauli, G. F., et al. "The importance of quantitative NMR in natural product analysis and reference material development." Journal of Natural Products, 75(4), 834-851. (2012). [Link]
-
Almac Group. "qNMR – a modern alternative to HPLC." (2023). [Link]
Sources
Safety & Regulatory Compliance
Operational Guide: Safe Disposal and Handling of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine
Operational Guide: Safe Disposal and Handling of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine
[1]
Part 1: Core Directive & Hazard Logic
As researchers, we often handle "orphan" chemical building blocks—compounds like 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine that lack extensive toxicological histories (e.g., specific LD50 data).[1] In the absence of specific data, we must apply the Precautionary Principle .
This guide synthesizes the chemical properties of the furo[3,2-c]pyridine core (a fused bicyclic heteroaromatic) and the ethylamine side chain to dictate the disposal protocol.
The "Why" Behind the Protocol
We do not dispose of this compound based merely on convenience; we dispose of it based on its functional group reactivity:
-
The Amine Functionality (Basic): The ethylamine tail renders the molecule basic.
-
The Furo[3,2-c]pyridine Core (Bioactive/Persistent): Fused heterocycles are often designed for biological stability (drug scaffolds).[1]
-
Chemical Incompatibility:
-
Oxidizers:[5][6] Amines can react with oxidizers (peroxides, nitric acid) to form unstable N-oxides or nitro compounds.[1]
-
Halogenated Solvents: While generally miscible, amines can react with certain halogenated compounds over time; however, for disposal purposes, they are often co-packed unless specific reactivity is known.[1] Best practice is to keep separate if possible.
-
Part 2: Operational Disposal Protocol
Phase 1: Waste Characterization & Segregation
Before removing the waste from the bench, categorize it into one of the following streams.
| Waste State | Matrix | Primary Hazard | Segregation Code |
| Solid | Pure substance, contaminated gloves, weighing boats | Toxic / Irritant | Solid Hazardous Waste (Trace Organics) |
| Liquid (Parent) | Dissolved in MeOH, DMSO, or DMF | Flammable / Basic | Organic Solvents (Non-Halogenated) |
| Liquid (Aqueous) | HPLC waste (Water/Acetonitrile + Buffer) | Toxic / Irritant | Aqueous Organic Mixture |
Phase 2: Containerization & Labeling
Step 1: Select the Container
-
Liquids: Use High-Density Polyethylene (HDPE) or amber glass.[1] Avoid metal containers if the solution is highly basic, as amines can corrode certain alloys over time.
-
Solids: Double-bag in 4-mil polyethylene bags or place in a wide-mouth HDPE jar.
Step 2: The "Self-Validating" Label A generic "Waste" label is insufficient.[1] The label must communicate the specific hazard to the Treatment, Storage, and Disposal Facility (TSDF).
-
Content: "1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine Solution"
-
Constituents: List all solvents (e.g., "Methanol 90%, Compound 10%").
-
Hazard Checkbox: [x] Toxic [x] Irritant [x] Basic (if pH > 9).[1]
Phase 3: The Disposal Workflow (Visualization)
The following decision tree illustrates the logic flow for disposing of this compound.
Figure 1: Decision logic for the segregation and packaging of furopyridine amine waste. Note the critical segregation step to prevent accidental mixing with acidic waste streams.
Part 3: Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood, immediate action is required. This compound is an amine and likely a sensitizer.
-
Evacuate & Ventilate: If the spill is >100mL or generates dust, clear the area.
-
PPE Upgrade: Do not rely on standard latex gloves.[1] Nitrile (minimum 5 mil) or laminated film gloves (Silver Shield) are required due to the lipophilic nature of the furopyridine ring, which may facilitate skin absorption.
-
Neutralization (Liquids):
-
Decontamination:
-
After absorbing the bulk material, wipe the surface with a mild detergent solution (1% Alconox) followed by water.
-
Do not use bleach (sodium hypochlorite) immediately, as it can react with the primary amine to form chloramines.
-
Part 4: Regulatory Classification (RCRA)
While 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine is not explicitly listed on the EPA P-List (Acutely Hazardous) or U-List (Toxic), it must be managed as if it were.[1]
-
Generator Status: If you generate >1 kg of "Acute Hazardous Waste" in a month, you become a Large Quantity Generator (LQG). While this compound isn't P-listed, treating it with that level of respect ensures compliance.[1]
-
Waste Code Assignment (Best Practice):
References
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link][1]
Sources
- 1. memphis.edu [memphis.edu]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chemscene.com [chemscene.com]
- 4. towson.edu [towson.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal Protective Equipment & Handling Guide: 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine
Personal Protective Equipment & Handling Guide: 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine
Part 1: Executive Hazard Assessment (The "Why")[1]
Core Directive: Treat 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine as a Corrosive and Acutely Toxic substance.
As a researcher, you likely know that specific Safety Data Sheets (SDS) for novel heterocyclic building blocks are often sparse. Therefore, we apply the Structure-Activity Relationship (SAR) principle to establish a safety baseline.[1]
This compound features two critical structural motifs that dictate our safety protocol:
-
Primary Ethylamine Side Chain: Aliphatic amines attached to heterocycles (analogous to 1-(Pyridin-2-yl)ethan-1-amine) are strong bases (pKa ~9-10).[1] They are corrosive to skin and mucous membranes (Skin Corr. 1B) and can cause irreversible eye damage.
-
Furopyridine Core: This fused ring system is a bioisostere of quinoline/isoquinoline, commonly used in kinase inhibitors. Until proven otherwise, we assume biological activity (Acute Toxicity Category 3/4).
Immediate Action Required:
-
Do NOT handle on an open bench.
-
Do NOT use standard latex gloves (poor amine resistance).
-
Do NOT store near acids or oxidizers.
Part 2: Personal Protective Equipment (PPE) Matrix
This protocol is designed to create a self-validating barrier system.[1] If one layer fails, the next captures the hazard.
Hand Protection (Glove Permeation Logic)
Standard disposable nitrile gloves (0.11 mm) offer only splash protection against amines. For handling >100 mg or liquid stocks, you must upgrade.
| Hazard Level | Procedure | Glove Specification | Rationale |
| Incidental | Transferring sealed vials; Analytical injections. | Double Nitrile (0.11 mm each) | Outer layer acts as sacrificial barrier. Colored under-glove reveals breaches.[1] |
| High Risk | Weighing pure solid; Pipetting stock solutions; Synthesis. | High-Grade Nitrile or Laminate (≥ 0.20 mm) | Primary amines can permeate thin nitrile in <15 mins.[1] Thicker nitrile extends breakthrough time to >60 mins. |
| Critical | Spill cleanup (>5 mL/g). | Butyl Rubber or Silver Shield™ | Impervious to amines. Nitrile degrades rapidly during bulk exposure. |
Eye & Face Defense[2][3][4][5][6][7][8]
-
Standard: Chemical Splash Goggles (Indirect Vented).
-
Why? Safety glasses leave gaps. Amine vapors are lachrymators; direct contact causes corneal opacification.
-
-
High Volume (>1g): Add Face Shield (8-inch) over goggles.[1]
-
Why? Protects neck and chin from corrosive splashes that bypass the sash.
-
Respiratory Protection
-
Primary: Chemical Fume Hood (Certified face velocity: 80–100 fpm).
-
Secondary (Spill/Hood Failure): Full-face respirator with Multi-Gas Cartridge (Organic Vapor + Ammonia/Methylamine - Green/Olive band) .[1]
-
Note: Standard Organic Vapor (Black) cartridges are ineffective against low molecular weight amines.
-
Part 3: Operational Handling Protocol
Step 1: Receipt & Storage[7]
-
Inspection: Verify the vial integrity inside the fume hood.
-
Atmosphere: This amine is likely hygroscopic and sensitive to CO₂ (forms carbamates).
-
Storage: Store under Argon/Nitrogen at 2–8°C. Cap tightly with Parafilm.
Step 2: Weighing & Transfer (The "Static" Risk)
Solid amines often carry static charge, causing "fly-away" powder that lands on cuffs/sleeves.[1]
-
Equip: Place an ionizing fan or anti-static gun in the hood if available.
-
Contain: Weigh into a tared vial inside a secondary container (e.g., a beaker). Never weigh directly onto the balance pan.
-
Solubilize: Dissolve the solid immediately in the transport vial before moving it to the reaction vessel. Handling the solution is safer than handling the dust.
Step 3: Reaction & Neutralization
-
Incompatibility: violent exothermic reaction with strong acids (HCl, H₂SO₄) and acid chlorides.
-
Quenching: When acidifying the reaction mixture, add acid dropwise at 0°C. The heat of neutralization can flash-boil solvents, aerosolizing the amine.
Part 4: Emergency & Disposal Logic
Biological Exposure Response[6][8]
-
Eye Contact: Flush for minimum 15 minutes .[2][3][4][5][6][7][8][9] Crucial: Hold eyelids open. Time is vision—alkaline burns penetrate deeper than acid burns.
-
Skin Contact: Wash with soap and water.[3][4][5][7][8][9][10] Do not use vinegar (exothermic neutralization on skin can worsen burns).
Waste Disposal[3][5][8]
-
Stream: Segregate into Basic/Alkaline Organic Waste .
-
Labeling: Mark clearly as "Contains Amines – Corrosive."
-
Do NOT: Mix with "Acidic Waste" streams (Risk of explosion/heat generation).
Part 5: Visual Decision Aids
Diagram 1: PPE Selection Logic
Caption: Decision tree for selecting glove and eye protection based on interaction type.
Diagram 2: Spill Response Workflow
Caption: Step-by-step containment and cleanup protocol for amine spills.
References
-
PubChem. (n.d.). Compound Summary: 1-(Pyridin-2-yl)ethan-1-amine (Analogous Hazard Data). National Library of Medicine. Retrieved February 15, 2026, from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link][1]
Sources
- 1. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. twu.edu [twu.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ch [fishersci.ch]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. echemi.com [echemi.com]
- 10. ethz.ch [ethz.ch]
